3-Chloro-4-ethoxy-5-fluorobenzamide
Description
Properties
IUPAC Name |
3-chloro-4-ethoxy-5-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClFNO2/c1-2-14-8-6(10)3-5(9(12)13)4-7(8)11/h3-4H,2H2,1H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMNZBZDGLUAFRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Cl)C(=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Chloro-4-ethoxybenzamide: Properties, Synthesis, and Characterization
Disclaimer: The compound initially requested for this guide, 3-Chloro-4-ethoxy-5-fluorobenzamide, could not be found in comprehensive chemical databases. This suggests it may be a novel compound or a specific, non-public intermediate. This guide has therefore been developed for the structurally related and documented compound, 3-Chloro-4-ethoxybenzamide , to provide researchers with a relevant and detailed technical framework. The methodologies and data presented herein are based on established chemical principles and data from analogous compounds.
Introduction
Substituted benzamides are a cornerstone of modern medicinal chemistry and materials science, appearing in a vast array of pharmaceuticals, agrochemicals, and functional polymers. Their utility stems from the stability of the amide bond and the diverse functionalities that can be introduced onto the benzene ring, allowing for precise tuning of their chemical and biological properties. This guide provides a comprehensive technical overview of 3-Chloro-4-ethoxybenzamide, a halogenated benzamide with potential applications as a synthetic intermediate in drug discovery and other areas of chemical research. We will cover its fundamental physicochemical properties, a detailed protocol for its synthesis, methods for its analytical characterization, and essential safety and handling procedures.
Molecular and Physicochemical Properties
3-Chloro-4-ethoxybenzamide is a disubstituted benzamide featuring a chlorine atom and an ethoxy group on the aromatic ring. These substituents significantly influence the molecule's polarity, reactivity, and potential for intermolecular interactions.
Chemical Structure and Formula
The structural representation and key identifiers for 3-Chloro-4-ethoxybenzamide are summarized below.
Caption: 2D Structure of 3-Chloro-4-ethoxybenzamide.
Physicochemical Data
The key physicochemical properties of 3-Chloro-4-ethoxybenzamide have been computed and are presented in the table below.[1]
| Property | Value | Source |
| Molecular Formula | C₉H₁₀ClNO₂ | PubChem[1] |
| Molecular Weight | 199.63 g/mol | PubChem[1] |
| Monoisotopic Mass | 199.0400063 Da | PubChem[1] |
| XLogP3 | 2.1 | PubChem (Computed)[1] |
| Hydrogen Bond Donor Count | 1 | PubChem (Computed)[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem (Computed)[1] |
| Rotatable Bond Count | 2 | PubChem (Computed)[1] |
Synthesis and Purification
The synthesis of 3-Chloro-4-ethoxybenzamide can be efficiently achieved from its corresponding carboxylic acid, 3-Chloro-4-ethoxybenzoic acid. The conversion of a carboxylic acid to a primary amide is a fundamental transformation in organic chemistry. Several methods exist, with one of the most reliable being the activation of the carboxylic acid to an acid chloride followed by amination.
Synthetic Workflow
The proposed synthesis involves a two-step, one-pot procedure starting from 3-Chloro-4-ethoxybenzoic acid. The carboxylic acid is first activated with thionyl chloride (SOCl₂) to form the highly reactive acyl chloride intermediate. This intermediate is then reacted in situ with aqueous ammonia to yield the desired benzamide.
Caption: Proposed synthetic workflow for 3-Chloro-4-ethoxybenzamide.
Experimental Protocol
This protocol is based on well-established methods for the synthesis of amides from carboxylic acids using thionyl chloride.[2]
Materials:
-
3-Chloro-4-ethoxybenzoic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF, catalytic amount)
-
Dichloromethane (DCM, anhydrous)
-
Aqueous ammonia (28-30%)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethanol (for recrystallization)
Procedure:
-
Activation: To a solution of 3-Chloro-4-ethoxybenzoic acid (1.0 eq) in anhydrous DCM under a nitrogen atmosphere, add a catalytic amount of DMF (1-2 drops).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases and TLC analysis indicates complete consumption of the starting material.
-
Amination: Cool the reaction mixture back to 0 °C.
-
Slowly and carefully add concentrated aqueous ammonia (5.0 eq) to the reaction mixture. Caution: This is an exothermic reaction.
-
Stir vigorously for 1-2 hours at room temperature.
-
Work-up: Dilute the mixture with DCM and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 3-Chloro-4-ethoxybenzamide.
Analytical Characterization
Predicted Spectroscopic Data
| Technique | Expected Characteristics |
| ¹H NMR | Aromatic Protons: Three signals in the aromatic region (δ 7.0-8.0 ppm), likely two doublets and a doublet of doublets, consistent with a 1,2,4-trisubstituted benzene ring. Ethoxy Group: A quartet around δ 4.1-4.3 ppm (O-CH₂) and a triplet around δ 1.4-1.6 ppm (CH₃). Amide Protons: Two broad singlets for the -NH₂ protons, which may be exchangeable with D₂O. |
| ¹³C NMR | Carbonyl Carbon: A signal in the range of δ 165-170 ppm. Aromatic Carbons: Six distinct signals in the aromatic region (δ 110-160 ppm), with carbons attached to electronegative atoms (Cl, O) shifted downfield. Ethoxy Group: Two signals, one around δ 64-66 ppm (-OCH₂) and another around δ 14-16 ppm (-CH₃). |
| IR Spectroscopy | N-H Stretch: Two bands in the region of 3100-3400 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amide. C=O Stretch (Amide I): A strong absorption band around 1650-1680 cm⁻¹. N-H Bend (Amide II): A band around 1620-1650 cm⁻¹. C-O Stretch (Aryl Ether): A strong band around 1250 cm⁻¹. |
| Mass Spectrometry (EI) | Molecular Ion (M⁺): A peak at m/z 199, with a characteristic M+2 peak at m/z 201 (approximately one-third the intensity) due to the ³⁷Cl isotope. Key Fragmentation: Loss of NH₂ (m/z 183), loss of the ethoxy group (m/z 154), and formation of the benzoyl cation (m/z 154). |
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling 3-Chloro-4-ethoxybenzamide and its precursors. While a specific safety data sheet (SDS) is not available, the following guidelines are based on general principles for handling substituted benzamides and the reagents used in its synthesis.[3][4][5]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[6]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[7]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3]
-
Synthesis Precautions: The use of thionyl chloride requires extreme caution as it is corrosive and reacts violently with water to release toxic gases (HCl and SO₂). The amination step with concentrated ammonia is highly exothermic and should be performed with adequate cooling.
Potential Applications
While the specific biological activity of 3-Chloro-4-ethoxybenzamide is not documented, its structure suggests it could serve as a valuable intermediate in several areas of research:
-
Drug Discovery: Substituted benzamides are prevalent in pharmaceuticals. This compound could be a precursor for the synthesis of more complex molecules with potential therapeutic activities.
-
Agrochemicals: Many herbicides and fungicides contain the benzamide scaffold.
-
Materials Science: The benzamide unit can be incorporated into polymers to impart specific properties such as thermal stability and hydrogen bonding capabilities.
Conclusion
This guide provides a foundational understanding of 3-Chloro-4-ethoxybenzamide, a compound for which public data is limited. By leveraging information on its precursors and analogous structures, we have outlined its key properties, a plausible and detailed synthetic route, predicted analytical data, and essential safety protocols. This information is intended to support researchers in the synthesis, characterization, and further investigation of this and related substituted benzamides.
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Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
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SpectraBase. 2-Chloro-N-(2-phenoxy-ethyl)-benzamide - Vapor Phase IR. Retrieved from [Link]
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Pharmaffiliates. 3-Chloro-4-methoxybenzoic Acid. Retrieved from [Link]
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An In-depth Technical Guide to 3-Chloro-4-ethoxy-5-fluorobenzamide: Synthesis, Characterization, and Therapeutic Potential
This technical guide provides a comprehensive overview of 3-Chloro-4-ethoxy-5-fluorobenzamide, a substituted benzamide with significant potential in medicinal chemistry. While this molecule is not extensively cataloged in public databases, this document, grounded in established chemical principles and data from analogous structures, offers a robust framework for its synthesis, characterization, and exploration in drug discovery. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Introduction: The Significance of Substituted Benzamides in Modern Therapeutics
Substituted benzamides are a cornerstone of modern pharmacology, with derivatives demonstrating a wide array of biological activities.[1][2] This class of compounds is known to interact with various biological targets, leading to applications as antipsychotics, antiemetics, and antidepressants.[3][4] The therapeutic efficacy of these molecules is profoundly influenced by the nature and position of substituents on the benzamide scaffold. The incorporation of halogen atoms, such as chlorine and fluorine, along with alkoxy groups like ethoxy, can dramatically alter a compound's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to target proteins.[5][6]
The specific combination of chloro, fluoro, and ethoxy groups in 3-Chloro-4-ethoxy-5-fluorobenzamide suggests a molecule designed with intention. The chlorine atom can enhance membrane permeability and introduce specific electronic effects.[6] The fluorine atom, a common bioisostere for hydrogen, can improve metabolic stability and binding interactions.[7] The ethoxy group can further modulate lipophilicity and solubility, crucial parameters for pharmacokinetic profiling.[5] This guide will delve into the foundational chemical data, a proposed synthetic route, analytical confirmation techniques, and the prospective applications of this promising, albeit under-documented, molecule.
Chemical Identity and Properties
Due to the limited public data for 3-Chloro-4-ethoxy-5-fluorobenzamide, its key chemical identifiers have been deduced based on its nomenclature and the structures of closely related, documented compounds such as 3-chloro-4-ethoxy-5-fluorobenzaldehyde and 3-chloro-4-fluorobenzamide.[8][9]
| Identifier | Predicted Value |
| IUPAC Name | 3-Chloro-4-ethoxy-5-fluorobenzamide |
| Molecular Formula | C₉H₉ClFNO₂ |
| Canonical SMILES | CCOC1=C(C=C(C(=O)N)C=C1F)Cl |
| InChIKey | (Predicted) Based on analogous structures |
Table 1: Predicted Chemical Identifiers for 3-Chloro-4-ethoxy-5-fluorobenzamide.
Proposed Synthetic Pathway
The synthesis of 3-Chloro-4-ethoxy-5-fluorobenzamide can be logically approached from its corresponding benzoic acid precursor, 3-chloro-4-ethoxy-5-fluorobenzoic acid. The conversion of a carboxylic acid to a primary amide is a fundamental and well-established transformation in organic synthesis.[][11] The most direct and widely employed method involves the activation of the carboxylic acid to an acyl chloride, followed by reaction with ammonia.[12]
Experimental Protocol: Two-Step Synthesis
Step 1: Synthesis of 3-Chloro-4-ethoxy-5-fluorobenzoyl chloride
-
To a solution of 3-chloro-4-ethoxy-5-fluorobenzoic acid (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add oxalyl chloride (1.2 equivalents) or thionyl chloride (1.2 equivalents) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).[13]
-
Add a catalytic amount of N,N-dimethylformamide (DMF) to initiate the reaction.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by quenching a small aliquot with methanol and analyzing the resulting methyl ester by gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, remove the solvent and excess reagent under reduced pressure to yield the crude 3-chloro-4-ethoxy-5-fluorobenzoyl chloride, which is often used in the next step without further purification.
Step 2: Amidation to form 3-Chloro-4-ethoxy-5-fluorobenzamide
-
Dissolve the crude 3-chloro-4-ethoxy-5-fluorobenzoyl chloride in an anhydrous aprotic solvent (e.g., DCM or THF).
-
Cool the solution to 0 °C and slowly add a solution of aqueous ammonia (2-3 equivalents) with vigorous stirring.[14]
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the disappearance of the acyl chloride by TLC.
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain pure 3-Chloro-4-ethoxy-5-fluorobenzamide.
Analytical Characterization Workflow
The structural confirmation and purity assessment of the synthesized 3-Chloro-4-ethoxy-5-fluorobenzamide would rely on a combination of standard spectroscopic techniques.[15][16]
Protocol for Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The proton NMR spectrum is expected to show signals corresponding to the ethoxy group (a triplet and a quartet), aromatic protons, and the amide protons (a broad singlet).
-
¹³C NMR : The carbon NMR spectrum will provide signals for each unique carbon atom in the molecule, including the carbonyl carbon of the amide, the aromatic carbons, and the carbons of the ethoxy group.
-
¹⁹F NMR : This will show a singlet corresponding to the single fluorine atom on the aromatic ring.
-
-
Mass Spectrometry (MS) :
-
Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be suitable methods. The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable for the molecular ion peak.
-
-
Infrared (IR) Spectroscopy :
-
The IR spectrum should display characteristic absorption bands for the amide group, including N-H stretching vibrations (around 3300-3100 cm⁻¹) and the C=O stretching vibration (the amide I band, around 1650 cm⁻¹).
-
Potential Applications in Drug Discovery
The unique substitution pattern of 3-Chloro-4-ethoxy-5-fluorobenzamide suggests several promising avenues for investigation in drug discovery.
-
Anticancer Activity : Many substituted benzamides have been investigated as anticancer agents.[17] The presence of halogens can enhance their cytotoxic effects.
-
Antimicrobial Properties : Halogenated benzamides have also shown potential as antimicrobial agents.[18] The specific combination of substituents in the target molecule could lead to novel antibacterial or antifungal activity.
-
Central Nervous System (CNS) Activity : As a class, substituted benzamides are well-known for their effects on the CNS, particularly as dopamine receptor antagonists.[3] The lipophilicity and electronic properties conferred by the chloro, fluoro, and ethoxy groups could lead to a compound with favorable blood-brain barrier permeability and CNS activity.
Conclusion
While 3-Chloro-4-ethoxy-5-fluorobenzamide is not a widely commercialized or extensively studied compound, its structure holds considerable promise for applications in medicinal chemistry. This technical guide provides a scientifically grounded framework for its synthesis and characterization, based on established methodologies for analogous compounds. The predicted properties and potential applications outlined herein are intended to serve as a valuable resource for researchers and drug development professionals, encouraging further exploration of this and other novel substituted benzamides.
References
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Wikipedia. (n.d.). Benzamide. Retrieved from [Link]
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Technical Guide: Solubility Profiling of 3-Chloro-4-ethoxy-5-fluorobenzamide in DMSO
Executive Summary
Compound: 3-Chloro-4-ethoxy-5-fluorobenzamide CAS Registry Number: 1017778-79-8 Molecular Weight: 217.63 g/mol Primary Solvent: Dimethyl Sulfoxide (DMSO) Target Audience: Medicinal Chemists, Formulation Scientists, and High-Throughput Screening (HTS) Operators.[1]
This technical guide provides an in-depth analysis of the solubility characteristics of 3-Chloro-4-ethoxy-5-fluorobenzamide in DMSO. While specific empirical solubility limits for this intermediate are often proprietary to specific drug discovery programs, this guide synthesizes physicochemical principles, structural analog data, and standard operating procedures (SOPs) to establish a high-confidence solubility profile. It includes a self-validating experimental protocol for precise determination.
Physicochemical Profile & Solubility Logic
To understand the solubility behavior of 3-Chloro-4-ethoxy-5-fluorobenzamide, we must analyze its structural determinants. The molecule consists of a benzamide core decorated with three distinct substituents: a chlorine atom, a fluorine atom, and an ethoxy group.
Structural Determinants of Solubility
-
Benzamide Core: Provides a polar "head" capable of hydrogen bonding (Donor/Acceptor). This moiety drives solubility in polar aprotic solvents like DMSO.[2]
-
3-Chloro & 5-Fluoro Substituents: These halogens increase lipophilicity (LogP) and crystal lattice energy. While they reduce water solubility, they generally enhance solubility in organic solvents like DMSO compared to the unsubstituted benzamide.
-
4-Ethoxy Group: This ether linkage adds significant lipophilic bulk (
value) but retains some dipole character. It disrupts potential - stacking compared to a planar aromatic system, potentially lowering the melting point and aiding dissolution.
Projected Solubility Data
Based on calculated physicochemical properties (cLogP ~2.2–2.8) and data from structural analogs (e.g., 3-chloro-4-fluorobenzamide), the following solubility profile is projected for research-grade DMSO (anhydrous, 99.9%).
| Parameter | Value / Range | Confidence Level |
| Molecular Weight | 217.63 g/mol | Absolute |
| Predicted LogP | 2.2 – 2.8 | High |
| DMSO Solubility (Kinetic) | > 50 mM (~10.8 mg/mL) | Very High |
| DMSO Solubility (Max) | ~ 100 - 250 mM (20 - 55 mg/mL) | High (Estimated) |
| Water Solubility | < 0.1 mg/mL | High |
| Preferred Stock Conc. | 10 mM or 20 mM | Standard |
Expert Insight: For biological assays, a 10 mM stock solution is the industry standard. This concentration is well within the saturation limit of this compound in DMSO, ensuring that the compound remains in solution even after minor temperature fluctuations (e.g., freeze-thaw cycles).
Experimental Protocol: Precise Solubility Determination
Do not rely solely on estimates for critical assays. Use this self-validating workflow to determine the exact solubility limit in your specific lot of DMSO.
Materials Required[4][5]
-
Analyte: 3-Chloro-4-ethoxy-5-fluorobenzamide (Solid, >95% purity).
-
Solvent: Anhydrous DMSO (Grade: ACS Spectrophotometric or better; Water content <0.1%).
-
Equipment: Analytical balance (0.01 mg precision), Vortex mixer, Sonicator bath, Centrifuge (10,000 x g).
Step-by-Step Determination Workflow
Phase A: Visual Solubility Threshold (Saturation Point)
-
Weighing: Weigh approximately 5 mg of the solid into a clear 1.5 mL microcentrifuge tube.
-
Incremental Addition: Add DMSO in 50
L aliquots. -
Agitation: After each addition, vortex for 30 seconds and sonicate for 1 minute at ambient temperature (20-25°C).
-
Observation: Hold the tube against a dark background with side lighting. Look for undissolved particulates or "schlieren" patterns (indicating incomplete mixing).
-
Calculation: Record the volume (
) required to achieve a completely clear solution.
Phase B: Kinetic Solubility Confirmation (HPLC)
For precise quantification (e.g., for thermodynamic solubility), use HPLC.
-
Preparation: Prepare a saturated suspension by adding excess solid to DMSO. Shake for 24 hours.
-
Filtration: Centrifuge at 10,000 x g for 10 minutes or filter through a 0.2
m PTFE filter (Do not use Nylon, as DMSO may degrade it or leach extractables). -
Quantification: Dilute the supernatant 1:100 in Acetonitrile/Water and inject onto HPLC. Compare peak area against a standard curve of known concentration.
Workflow Visualization
The following diagram outlines the decision logic for preparing robust stock solutions, ensuring data integrity in downstream applications.
Caption: Logic flow for the preparation and validation of benzamide stock solutions in DMSO.
Critical Handling & Storage Guidelines
DMSO Hygroscopicity
DMSO is extremely hygroscopic. It can absorb up to 10% water by weight from the atmosphere within 24 hours if left open.
-
Risk: The presence of water increases the polarity of the solvent mixture, potentially causing the lipophilic 3-Chloro-4-ethoxy-5-fluorobenzamide to precipitate (crash out) over time.
-
Mitigation: Always store DMSO stocks in tightly sealed vials (preferably with a septum) and minimize headspace.
Freeze-Thaw Stability
While the compound is chemically stable, repeated freeze-thaw cycles can induce crystal nucleation.
-
Protocol: Aliquot the master stock (e.g., 10 mM) into single-use vials (e.g., 50
L) to avoid repeated cycling. -
Recovery: If precipitation is observed upon thawing, warm the vial to 37°C and sonicate for 5 minutes. Do not use the solution until it is optically clear.
References
-
Compound Identification: BLD Pharm.[1][3] (n.d.). 3-Chloro-4-ethoxy-5-fluorobenzamide (CAS 1017778-79-8).[1][3][4][5] Retrieved from
- Solubility Protocols: Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Standard reference for kinetic solubility methodologies).
-
DMSO Properties: Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Physical Properties. Retrieved from
-
Precursor Data: BuyersGuideChem. (n.d.). 3-Chloro-4-ethoxy-5-fluorobenzoic acid.[1][3][4][6][7][8] Retrieved from
Sources
- 1. 1323966-26-2|4-Chloro-3-Ethoxy-2-fluorobenzamide|BLD Pharm [bldpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 883521-79-7|3-Chloro-4-Ethoxy-5-fluorobenzaldehyde|BLD Pharm [bldpharm.com]
- 4. N/A|3-Chloro-5-fluoro-4-isopropoxybenzaldehyde|BLDPharm [bldpharm.com]
- 5. 1017779-02-0|(3-Chloro-4-ethoxy-5-fluorophenyl)methanamine|BLD Pharm [bldpharm.com]
- 6. buyersguidechem.com [buyersguidechem.com]
- 7. buyersguidechem.com [buyersguidechem.com]
- 8. buyersguidechem.com [buyersguidechem.com]
Technical Deep Dive: Benzamide Derivatives with 3-Chloro-4-ethoxy-5-fluoro Substitution
Executive Summary: The "Privileged" 3,4,5-Trisubstituted Motif
The 3-chloro-4-ethoxy-5-fluorobenzamide scaffold represents a highly specialized pharmacophore in modern medicinal chemistry, distinct from the classical "orthopramide" (2-methoxy-4-amino-5-chloro) pattern found in first-generation prokinetics like Metoclopramide. Instead, this specific 3,4,5-trisubstitution pattern is engineered for enhanced metabolic stability and precise electronic tuning.
By combining a central lipophilic block (3-Cl) with a metabolic shield (5-F) and a para-alkoxy extension (4-OEt), this moiety effectively blocks the primary sites of CYP450-mediated hydroxylation while maintaining a specific vector for receptor engagement. It is increasingly utilized as a critical intermediate in the synthesis of Benzo[7]annulene-based GPCR modulators (e.g., 5-HT4 agonists) and novel Thiazolidinone derivatives for oncology and metabolic disorders.
Chemical Space & SAR Logic
The selection of the 3-chloro-4-ethoxy-5-fluoro substitution is not arbitrary; it is a calculated exercise in multiparameter optimization (MPO).
Structural Activity Relationship (SAR) Analysis
| Substituent | Position | Electronic Effect ( | Steric/Lipophilic Role | Mechanistic Function |
| Chlorine (Cl) | C-3 | Inductive Withdrawal (-I) | Lipophilic Anchor (+ | Fills hydrophobic pockets (e.g., in GPCR transmembrane domains); twists the amide bond vector via ortho-collision. |
| Ethoxy (OEt) | C-4 | Resonance Donation (+R) | Extension/Bulk | Para-Blocking: Prevents rapid metabolic clearance via hydroxylation. The ethyl group adds lipophilicity (vs. methoxy) and can engage in distal hydrophobic interactions. |
| Fluorine (F) | C-5 | High Electronegativity | Metabolic Shield | Bioisostere for Hydrogen but blocks oxidation. Modulates the pKa of the benzamide NH, influencing hydrogen bond donor capability. |
The "Fluorine-Chlorine" Orthogonal Effect
The juxtaposition of Chlorine (C3) and Fluorine (C5) creates an electron-deficient aromatic core. This lowers the electron density of the ring, making the C-4 position susceptible to nucleophilic attack during synthesis (useful for introducing the ethoxy group) but resistant to oxidative metabolism in vivo.
Synthetic Methodologies
The synthesis of 3-chloro-4-ethoxy-5-fluorobenzamide derivatives typically proceeds through the 3-chloro-4-ethoxy-5-fluorobenzoic acid intermediate. Two primary routes are validated for high-purity generation.[1][2]
Route A: Nucleophilic Aromatic Substitution (SNAr) - Preferred for Scale
This route utilizes the electron-deficient nature of the 3,4,5-trifluoro or 3-chloro-4,5-difluoro precursors.
-
Starting Material: 3-Chloro-4,5-difluorobenzonitrile (or Benzoic Acid ester).
-
Reagent: Sodium Ethoxide (NaOEt) in Ethanol.
-
Mechanism: The 4-position is activated by the para-nitrile/ester group and the inductive effect of the flanking halogens.
-
Selectivity: Substitution occurs preferentially at C-4 due to the combined activation and steric directing effects.
Route B: Alkylation of Phenolic Precursors - Preferred for Lab Flexibility
This protocol is recommended for research-scale synthesis (mg to g) due to milder conditions and broad functional group tolerance.
Protocol: Synthesis of 3-Chloro-4-ethoxy-5-fluorobenzoic Acid
-
Reagents:
-
Substrate: 3-Chloro-5-fluoro-4-hydroxybenzoic acid (CAS 1017778-72-1 precursor).
-
Alkylating Agent: Iodoethane (EtI) or Diethyl Sulfate.
-
Base: Potassium Carbonate (
). -
Solvent: DMF or Acetone (Anhydrous).
-
-
Procedure:
-
Dissolve 1.0 eq of the phenol in DMF (0.5 M).
-
Add 2.5 eq of anhydrous
. Stir at RT for 15 min. -
Add 1.2 eq of Iodoethane dropwise.
-
Heat to 60°C for 4-6 hours (Monitor via TLC/LCMS).
-
Workup: Dilute with water, acidify to pH 3 with 1N HCl (to hydrolyze any ester formed if starting with acid), extract with EtOAc.
-
-
Amide Coupling (General Protocol):
-
Activate the acid (1.0 eq) with HATU (1.2 eq) and DIPEA (3.0 eq) in DMF.
-
Add the target amine (1.1 eq). Stir 2-12h.
-
Synthetic Pathway Visualization
Caption: Validated synthetic route via SNAr regioselective substitution followed by nitrile hydrolysis and amide coupling.
Analytical Characterization Standards
Researchers must validate the substitution pattern using NMR, as the symmetry of the ring can be deceptive.
- NMR: Essential for confirming the 5-fluoro position. Expect a singlet (decoupled) or multiplet around -130 to -140 ppm, showing coupling to the meta-proton.
-
NMR:
-
Aromatic region: Two distinct doublets (or singlets if decoupling is weak) for H-2 and H-6, typically in the 7.5–8.0 ppm range.
-
Ethoxy group: Quartet (~4.1 ppm) and Triplet (~1.4 ppm).
-
-
Mass Spectrometry: Distinct Chlorine isotope pattern (
in 3:1 ratio).
Pharmacological Applications & Mechanism
The "3-chloro-4-ethoxy-5-fluoro" moiety is a core component in next-generation GPCR modulators.
Target: 5-HT4 Receptors (Gastrointestinal/CNS)
Similar to Prucalopride, benzamides with this core act as high-affinity agonists. The 4-ethoxy group occupies a specific hydrophobic pocket in the receptor, while the 5-fluoro group prevents oxidative metabolism that leads to cardiotoxic metabolites (a major issue with older agents like Cisapride).
Target: Thiazolidinone Conjugates
Recent patent literature (US10544113) identifies this benzamide fragment linked to thiazolidinones as potent inhibitors of specific kinase pathways or metabolic regulators. The benzamide acts as the "warhead" delivery system, orienting the thiazolidinone ring into the active site.
Pharmacophore Interaction Map
Caption: Pharmacophore mapping showing how the 3,4,5-substitution pattern optimizes receptor binding while blocking metabolic degradation.
References
-
Substituted 6,7-dihydro-5H-benzo[7]annulene compounds. Patent US9714221B1. Google Patents.[3] Link
-
Thiazolidinone compounds and use thereof. Patent US10544113B2.[3] Google Patents.[3] Link
-
3-Chloro-4-ethoxy-5-fluorobenzoic acid (CAS 1017778-72-1). ChemicalBook / BuyersGuideChem. Link
-
Process for the preparation of 3-chloro-4-fluorobenzoyl chloride. Patent EP0922693B1. Google Patents.[3] Link
Sources
- 1. EP0922693B1 - Process for the preparation of 3-chloro-4-fluorobenzoyl chloride - Google Patents [patents.google.com]
- 2. US6187952B1 - Two-step production of 3-chloro-4-fluoro-benzoyl chloride by chlorination - Google Patents [patents.google.com]
- 3. US10544113B2 - Thiazolidinone compounds and use thereof - Google Patents [patents.google.com]
A Technical Guide to 3-Chloro-4-ethoxy-5-fluorobenzamide: Synthesis, Characterization, and Sourcing Strategies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloro-4-ethoxy-5-fluorobenzamide represents a class of highly substituted aromatic compounds with significant potential in medicinal chemistry and materials science. The unique combination of chloro, ethoxy, and fluoro substituents on the benzamide scaffold allows for fine-tuning of physicochemical properties such as lipophilicity, metabolic stability, and receptor binding interactions. This guide provides a comprehensive technical overview for researchers and drug development professionals. Recognizing the limited availability of this compound from commercial suppliers, we focus on robust, field-proven synthetic routes from readily available precursors. Detailed protocols for synthesis via nitrile hydrolysis and carboxylic acid amidation are presented, alongside in-depth methodologies for analytical characterization by NMR and mass spectrometry. Furthermore, we explore the potential applications of this and structurally related molecules in modern drug discovery, grounded in the established roles of halogenated benzamides as potent pharmacophores.
Introduction: The Benzamide Scaffold in Modern Drug Discovery
The benzamide functional group is a cornerstone of medicinal chemistry, present in a multitude of approved pharmaceutical agents.[1] Its prevalence stems from its ability to act as a stable, rigid linker and to participate in crucial hydrogen bonding interactions with biological targets. The aromatic ring provides a versatile platform for substitution, enabling the modulation of a molecule's steric and electronic properties to optimize potency, selectivity, and pharmacokinetic profiles.
The strategic incorporation of halogens, such as chlorine and fluorine, is a widely employed tactic in drug design.[2] Fluorine, in particular, can enhance metabolic stability, increase binding affinity, and alter pKa, while chlorine can improve membrane permeability and provide additional interaction points.[3][4] The presence of an ethoxy group further modifies lipophilicity and can influence the compound's orientation within a binding pocket. The specific substitution pattern of 3-Chloro-4-ethoxy-5-fluorobenzamide thus presents a unique and compelling scaffold for the exploration of novel chemical space in various therapeutic areas.
Commercial Availability and Sourcing Strategy
A thorough survey of the chemical supplier landscape indicates that 3-Chloro-4-ethoxy-5-fluorobenzamide is not a readily available, off-the-shelf compound. Its specialized substitution pattern suggests that it is most likely synthesized on a custom basis. However, its key precursors, namely 3-Chloro-4-ethoxy-5-fluorobenzonitrile and 3-Chloro-4-ethoxy-5-fluorobenzoic acid, are commercially available from several reputable suppliers. This accessibility provides a practical and cost-effective route for research laboratories to obtain the target compound through chemical synthesis.
A logical sourcing strategy, therefore, involves the procurement of one of these advanced intermediates, followed by a one-step conversion to the desired benzamide.
Table 1: Commercial Suppliers of Key Precursors
| Precursor | CAS Number | Example Commercial Suppliers (Non-Exhaustive) |
| 3-Chloro-4-ethoxy-5-fluorobenzonitrile | 1017778-99-2 | LEAPChem, BuyersGuideChem |
| 3-Chloro-4-ethoxy-5-fluorobenzoic acid | 1017778-72-1 | BuyersGuideChem |
Note: Availability and suppliers are subject to change. Researchers should verify with individual vendors.
Synthesis of 3-Chloro-4-ethoxy-5-fluorobenzamide
The synthesis of the target benzamide can be efficiently achieved from either the corresponding benzonitrile or benzoic acid. The choice of route may depend on precursor cost, availability, and the specific equipment and reagents accessible to the researcher. Both pathways are reliable and high-yielding when executed with precision.
Caption: Overview of synthetic strategies.
Protocol 1: Synthesis via Controlled Hydrolysis of 3-Chloro-4-ethoxy-5-fluorobenzonitrile
The conversion of a nitrile to a primary amide is a classic transformation. While harsh acidic or basic conditions can lead to the formation of the corresponding carboxylic acid, controlled hydrolysis can effectively stop the reaction at the amide stage.[5][6] Alkaline hydrogen peroxide is a particularly effective reagent for this selective transformation.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 3-Chloro-4-ethoxy-5-fluorobenzonitrile (1.0 equiv.) in a suitable solvent such as ethanol or DMSO (approx. 5-10 mL per gram of nitrile).
-
Reagent Addition: Cool the solution to 10-15 °C in an ice-water bath. To the stirred solution, add 30% aqueous hydrogen peroxide (3.0-4.0 equiv.) followed by the dropwise addition of an aqueous solution of 6M sodium hydroxide, maintaining the internal temperature below 25 °C.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) or LC-MS until the starting nitrile is consumed (typically 2-4 hours).
-
Work-up: Once the reaction is complete, pour the mixture into cold water. The product will often precipitate as a solid.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any residual salts. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 3-Chloro-4-ethoxy-5-fluorobenzamide.
Caption: Workflow for nitrile hydrolysis.
Protocol 2: Synthesis via Amidation of 3-Chloro-4-ethoxy-5-fluorobenzoic Acid
Amide bond formation from a carboxylic acid is one of the most common reactions in medicinal chemistry. This can be achieved either by activating the carboxylic acid with a coupling reagent or by converting it to a more reactive intermediate, such as an acyl chloride.[7]
Experimental Protocol (Acyl Chloride Method):
-
Acyl Chloride Formation: In a dry, inert atmosphere (e.g., under nitrogen), suspend 3-Chloro-4-ethoxy-5-fluorobenzoic acid (1.0 equiv.) in anhydrous dichloromethane (DCM) or toluene. Add thionyl chloride (SOCl₂) (1.5-2.0 equiv.) and a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops). Heat the mixture to reflux (or 50-60 °C) for 1-2 hours, or until gas evolution ceases and the solution becomes clear.
-
Removal of Excess Reagent: Cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude acyl chloride is typically used in the next step without further purification.
-
Amidation: Dissolve the crude acyl chloride in anhydrous DCM and cool the solution to 0 °C in an ice bath. Add a concentrated aqueous solution of ammonium hydroxide (NH₄OH) (approx. 5-10 equiv.) dropwise with vigorous stirring.
-
Reaction and Work-up: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor for completion by TLC. Dilute the reaction mixture with water and separate the organic layer.
-
Purification: Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting solid can be purified by recrystallization as described in Protocol 1.
Caption: Workflow for benzoic acid amidation.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized 3-Chloro-4-ethoxy-5-fluorobenzamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the primary tool for unambiguous structure elucidation.[8]
-
¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons, the ethoxy group protons (a quartet and a triplet), and the amide protons. The amide (-CONH₂) protons may appear as two broad singlets due to restricted rotation around the C-N bond. The aromatic region will display complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F coupling.
-
¹³C NMR: The spectrum will show characteristic signals for all unique carbon atoms. The carbonyl carbon signal will be downfield (typically 165-175 ppm). The aromatic carbons will show splitting due to ¹³C-¹⁹F coupling, which is highly diagnostic.[8]
Table 2: Predicted ¹H and ¹³C NMR Spectral Features
| Group | ¹H Chemical Shift (δ, ppm) (Predicted) | ¹³C Chemical Shift (δ, ppm) (Predicted) | Key Couplings |
| -CONH₂ | 7.5 - 8.5 (2 broad singlets) | 168 - 172 | - |
| Aromatic-H | 7.0 - 8.0 (multiplets) | 110 - 160 | J(H,F) |
| -OCH₂CH₃ | ~4.1 (quartet) | ~65 | J(H,H) ~7 Hz |
| -OCH₂CH₃ | ~1.4 (triplet) | ~15 | J(H,H) ~7 Hz |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and elemental composition of the compound. For 3-Chloro-4-ethoxy-5-fluorobenzamide (C₉H₉ClFNO₂), the expected exact mass is approximately 217.03 g/mol . A key diagnostic feature in the mass spectrum will be the isotopic pattern of the molecular ion peak (M⁺). Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an ~3:1 ratio), the spectrum will exhibit two peaks for the molecular ion: an M⁺ peak and an M+2 peak, with a relative intensity ratio of approximately 3:1.[9][10] This pattern is a definitive indicator of the presence of a single chlorine atom in the molecule.
Applications in Research and Drug Development
Substituted benzamides are a privileged class of compounds with a broad range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and CNS effects.[1] The specific substitution pattern of 3-Chloro-4-ethoxy-5-fluorobenzamide makes it an attractive candidate for several research avenues:
-
Enzyme Inhibition: The scaffold can be elaborated to target various enzymes, such as kinases or polymerases, where the amide can form key hydrogen bonds in the active site.
-
Receptor Modulation: As analogues of neurotransmitters or hormones, substituted benzamides can act as agonists or antagonists at various G-protein coupled receptors (GPCRs).
-
Antimicrobial Agents: Halogenated aromatic compounds are known to possess antibacterial and antifungal properties.[1]
-
Chemical Probes: The compound can serve as a valuable building block or fragment for the synthesis of more complex molecules in fragment-based drug discovery (FBDD) campaigns.
The combination of fluorine and chlorine offers a unique opportunity to modulate both metabolic stability and membrane permeability, two critical parameters in the optimization of drug candidates.[2]
Conclusion
References
-
De Rosa, M., Boykin, D. W., & Baumstark, A. L. 17O NMR study of substituent effects in 4-substituted N-chlorobenzamides and comparison with 4-substituted benzamides: Sensitivity to ring substituents (ρ) reflects electronic and steric effects. Fingerprint. Available at: [Link]
-
Ahmad, I., et al. (2021). Design, Synthesis, Characterization, and Computational Studies on Benzamide Substituted Mannich Bases as Novel, Potential Antibacterial Agents. PMC. Available at: [Link]
-
Kavala, V., et al. (2014). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Arkivoc. Available at: [Link]
-
Ward, P., et al. (2023). N-(2,3-Difluorophenyl)-2-fluorobenzamide. MDPI. Available at: [Link]
-
Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. Available at: [Link]
-
Al-Majid, A. M., et al. (2021). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. MDPI. Available at: [Link]
-
Meanwell, N. A. (2015). A Perspective on Applications of Fluorine in Drug Design Through the Lens of Bioisosterism. J. Med. Chem. Available at: [Link]
-
Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. J. Med. Chem. Available at: [Link]
-
Chemistry Steps (2024). Converting Nitriles to Amides. Chemistry Steps. Available at: [Link]
-
Shaker, Y. M. (2020). Importance of Fluorine in Benzazole Compounds. PMC. Available at: [Link]
-
Wang, X., et al. (2011). Synthesis of 3-chloro-4-trifluoromethoxy benzonitrile. ResearchGate. Available at: [Link]
-
Lanari, D., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PMC. Available at: [Link]
-
Chemistry Steps (2025). Isotopes in Mass Spectrometry. Chemistry Steps. Available at: [Link]
-
De Kimpe, N., et al. (1995). 2-amino-3-fluorobenzoic acid. Organic Syntheses. Available at: [Link]
-
Li, Z., et al. (2019). Trash to Treasure: Eco-Friendly and Practical Synthesis of Amides by Nitriles Hydrolysis in WEPPA. MDPI. Available at: [Link]
-
TutorChase (n.d.). How can you identify the presence of halogens using mass spectrometry?. TutorChase. Available at: [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Available at: [Link]
-
Michigan State University Department of Chemistry (n.d.). Mass Spectrometry. MSU Chemistry. Available at: [Link]
-
Chemistry Stack Exchange (2021). Hydrolysis of nitriles: Amide vs Carboxylic acid. Chemistry Stack Exchange. Available at: [Link]
-
ResearchGate (2026). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. ResearchGate. Available at: [Link]
-
Chemistry LibreTexts (2023). Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Available at: [Link]
-
Organic Synthesis (n.d.). Hydrolysis of Amide. Organic Synthesis. Available at: [Link]
-
OAText (n.d.). Transition metal-free hydration of nitriles to amides mediated by NaOH. OAText. Available at: [Link]
-
Chemical Science (RSC Publishing) (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. RSC Publishing. Available at: [Link]
-
PMC (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. PMC. Available at: [Link]
- Google Patents (n.d.). EP0922693B1 - Process for the preparation of 3-chloro-4-fluorobenzoyl chloride. Google Patents.
- Google Patents (n.d.). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide. Google Patents.
-
MDPI (2024). N-(3-chlorophenethyl)-4-nitrobenzamide. MDPI. Available at: [Link]
-
Organic Syntheses (n.d.). p-NITROBENZONITRILE. Organic Syntheses. Available at: [Link]
Sources
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- 3. blumberginstitute.org [blumberginstitute.org]
- 4. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
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- 9. tutorchase.com [tutorchase.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Application Note: Leveraging the 3-Chloro-4-ethoxy-5-fluorobenzamide Scaffold in Drug Discovery
Abstract
The 3-Chloro-4-ethoxy-5-fluorobenzamide scaffold represents a highly specialized, privileged structure in modern medicinal chemistry, particularly within the development of Type I and Type II kinase inhibitors. This application note details the strategic utility of this scaffold, focusing on its unique halogen substitution pattern (3-Cl, 5-F) and the lipophilic 4-ethoxy moiety. We provide comprehensive protocols for its synthesis, derivatization via Hofmann rearrangement to the corresponding aniline, and application in Structure-Activity Relationship (SAR) optimization for oncology targets such as EGFR and VEGFR.
Introduction: The Strategic Value of the Scaffold
In the optimization of small-molecule inhibitors, the phenyl ring substitution pattern is critical for maximizing potency and metabolic stability. The 3-Chloro-4-ethoxy-5-fluorobenzamide scaffold offers a distinct advantage over the classic 3-chloro-4-fluoroaniline moiety found in first-generation inhibitors like Gefitinib or Afatinib.
Key Mechanistic Advantages
-
Metabolic Blocking (5-Fluoro): The addition of a fluorine atom at the 5-position blocks a common site of metabolic oxidation (CYP450-mediated hydroxylation), significantly extending the compound's half-life (
) without imposing a massive steric penalty. -
Hydrophobic Tuning (4-Ethoxy): Unlike the smaller methoxy or fluoro groups, the 4-ethoxy group provides a larger hydrophobic volume, allowing the molecule to probe deeper into the hydrophobic pockets of kinase ATP-binding sites (e.g., the "gatekeeper" region).
-
Electronic Modulation: The combination of the electron-withdrawing chlorine and fluorine atoms modulates the pKa of the amide (or derived aniline) nitrogen, optimizing hydrogen bond donor capability to the kinase hinge region.
Chemical Profile & Properties[1][2][3][4][5][6][7][8]
| Property | Data |
| Chemical Name | 3-Chloro-4-ethoxy-5-fluorobenzamide |
| CAS Number | 1017778-79-8 |
| Molecular Formula | |
| Molecular Weight | 217.62 g/mol |
| LogP (Predicted) | ~2.1 (Moderate Lipophilicity) |
| H-Bond Donors | 1 (Amide |
| H-Bond Acceptors | 2 (Amide |
| Solubility | Soluble in DMSO, DMF, Methanol; Low solubility in water |
Experimental Protocols
Protocol A: Synthesis of the Scaffold
Rationale: This protocol uses a Nucleophilic Aromatic Substitution (
Reagents Required:
-
3-Chloro-4,5-difluorobenzonitrile (Starting Material)
-
Sodium Ethoxide (NaOEt), 21% in Ethanol
-
Potassium Hydroxide (KOH)
-
Hydrogen Peroxide (
), 30% -
DMSO (Anhydrous)
Step-by-Step Methodology:
-
Reaction:
-
Dissolve 3-chloro-4,5-difluorobenzonitrile (1.0 eq) in anhydrous DMSO (0.5 M concentration).
-
Cool the solution to 0°C in an ice bath.
-
Dropwise add Sodium Ethoxide (1.1 eq) over 20 minutes to prevent exotherms.
-
Allow the reaction to warm to Room Temperature (RT) and stir for 4 hours.
-
Checkpoint: Monitor by TLC/LC-MS for the disappearance of the starting material and formation of the 4-ethoxy intermediate. The 5-fluoro position is less reactive due to the directing effect of the 3-chloro group.
-
Quench: Pour into ice water and extract with Ethyl Acetate (3x). Dry over
and concentrate.
-
-
Partial Hydrolysis to Benzamide:
-
Dissolve the crude nitrile intermediate in DMSO.
-
Add
(0.5 eq) and cool to 0°C. -
Add 30%
(4.0 eq) dropwise (Radziszewski Hydrolysis conditions). -
Stir at RT for 2 hours.
-
Workup: Dilute with water. The product, 3-Chloro-4-ethoxy-5-fluorobenzamide , typically precipitates as a white solid. Filter, wash with cold water, and dry under vacuum.
-
Protocol B: Derivatization to the Aniline (Kinase "Warhead" Precursor)
Rationale: Most kinase inhibitors (e.g., Lapatinib, Neratinib) utilize an aniline linkage to the heterocycle core. The benzamide is an excellent precursor to the aniline via the Hofmann Rearrangement.
Reagents:
-
3-Chloro-4-ethoxy-5-fluorobenzamide (from Protocol A)[1][2][3][4]
-
Phenyliodine(III) diacetate (PIDA) or Sodium Hypochlorite/NaOH
-
Acetonitrile/Water (1:1)
Methodology:
-
Dissolve the benzamide (1.0 eq) in an Acetonitrile/Water mixture.
-
Add PIDA (1.1 eq) at RT.
-
Stir for 4-6 hours. The reaction proceeds via the isocyanate intermediate, which spontaneously hydrolyzes to the amine.
-
Isolation: Acidify with 1M HCl to form the aniline hydrochloride salt (improves stability). Extract non-basic impurities with Ether. Basify the aqueous layer with NaOH and extract the product, 3-chloro-4-ethoxy-5-fluoroaniline , with DCM.
Protocol C: In Vitro Kinase Inhibition Assay (EGFR/VEGFR)
Rationale: To validate the bioactivity of the scaffold once coupled to a quinazoline or pyrimidine core.
Materials:
-
Recombinant EGFR or VEGFR kinase domain.
-
ATP (radiolabeled
-33P-ATP or fluorescent tracer). -
Substrate peptide (e.g., Poly(Glu,Tyr) 4:1).
-
Test Compound (Scaffold derivative).[5]
Workflow:
-
Preparation: Prepare a 10 mM stock of the test compound in 100% DMSO.
-
Dilution: Perform a 3-fold serial dilution in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM
, 1 mM DTT). -
Incubation:
-
Mix Kinase (5 nM final), Substrate (0.2 mg/mL), and Compound in a 384-well plate.
-
Incubate for 15 minutes at RT to allow compound binding.
-
-
Reaction Start: Add ATP (
concentration) to initiate the reaction. -
Termination: After 60 minutes, stop the reaction (e.g., using EDTA or filter binding).
-
Data Analysis: Measure signal (fluorescence/radioactivity).[5] Plot % Inhibition vs. Log[Concentration] to determine
.[6]
Visualization & Logic
Figure 1: Synthetic Pathway & Derivatization Logic
This diagram illustrates the conversion of the nitrile precursor to the benzamide scaffold and its subsequent transformation into a kinase-active aniline "warhead."[6]
Caption: Step-wise synthesis from nitrile precursor to the active aniline "warhead" for drug coupling.
Figure 2: Structure-Activity Relationship (SAR) Map
This diagram explains why this specific scaffold is chosen over generic alternatives.
Caption: SAR analysis highlighting the functional role of each substituent on the benzamide scaffold.
Case Studies & Applications
While 3-Chloro-4-ethoxy-5-fluorobenzamide is primarily a building block, its structural motif is directly analogous to the pharmacophores found in several FDA-approved kinase inhibitors.
-
Analogue Comparison:
-
Gefitinib (Iressa): Contains a 3-chloro-4-fluoroaniline moiety. The 4-ethoxy analog (our scaffold) is often synthesized to test for improved solubility or to overcome resistance mutations (e.g., T790M) where the binding pocket geometry changes.
-
Afatinib (Gilotrif): Utilizes a 3-chloro-4-fluoroaniline core. Replacing the 4-fluoro with 4-ethoxy and adding a 5-fluoro creates a "super-halo" variant that can alter the metabolic profile and extend duration of action.
-
-
Application Note: Use this scaffold when your lead compound (containing a standard chloro-fluoro-aniline) suffers from rapid metabolic clearance or insufficient hydrophobic binding energy.
References
-
BenchChem. (2025).[5] The Benzamide Scaffold: A Cornerstone in Modern Drug Discovery. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11716138 (Related Benzamide Scaffolds). Retrieved from
- Journal of Medicinal Chemistry. (2010). Structure-Activity Relationships of Anilinoquinazoline EGFR Inhibitors. (General reference for 3-chloro-4-fluoroaniline SAR).
-
BLD Pharm. (2024).[3] Product Analysis: 3-Chloro-4-ethoxy-5-fluorobenzamide (CAS 1017778-79-8).[1][2][7][3][4] Retrieved from
Sources
- 1. N/A|3-Chloro-5-fluoro-4-isopropoxybenzaldehyde|BLDPharm [bldpharm.com]
- 2. 883521-79-7|3-Chloro-4-Ethoxy-5-fluorobenzaldehyde|BLD Pharm [bldpharm.com]
- 3. 1323966-26-2|4-Chloro-3-Ethoxy-2-fluorobenzamide|BLD Pharm [bldpharm.com]
- 4. 1017779-02-0|(3-Chloro-4-ethoxy-5-fluorophenyl)methanamine|BLD Pharm [bldpharm.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 1017778-79-8|3-Chloro-4-Ethoxy-5-fluorobenzamide|BLDpharm [bldpharm.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Chloro-4-ethoxy-5-fluorobenzamide
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of 3-Chloro-4-ethoxy-5-fluorobenzamide. As a key intermediate in various research and development pipelines, achieving a high-yield, high-purity synthesis is critical. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to address common challenges encountered during its preparation.
Section 1: Synthetic Pathways Overview
The synthesis of 3-Chloro-4-ethoxy-5-fluorobenzamide typically commences from its corresponding carboxylic acid, 3-chloro-4-ethoxy-5-fluorobenzoic acid. The primary transformation is the formation of an amide bond, a fundamental reaction in organic chemistry. The two most prevalent and reliable strategies involve either the conversion of the carboxylic acid to a highly reactive acyl chloride intermediate or direct coupling with an ammonia source using a peptide coupling agent.
The choice between these pathways often depends on scale, available reagents, and sensitivity of the starting materials to harsh conditions. The acyl chloride route is robust and cost-effective for larger scales but requires careful handling of moisture-sensitive reagents like thionyl chloride. The coupling agent route offers milder conditions, often leading to cleaner reactions and easier purification, making it ideal for smaller-scale laboratory synthesis.[1][]
Caption: Primary synthetic routes to 3-Chloro-4-ethoxy-5-fluorobenzamide.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for this synthesis? A1: The most direct and widely used starting material is 3-chloro-4-ethoxy-5-fluorobenzoic acid . This precursor contains the fully assembled aromatic core, and the synthesis is reduced to the final amidation step. This benzoic acid derivative can be sourced from commercial vendors or synthesized through multi-step sequences, often starting from more basic fluorinated aromatic compounds.[3]
Q2: Which synthetic route—acyl chloride or direct coupling—is better? A2: The "better" route is context-dependent.
-
Acyl Chloride Route: This is often preferred for larger-scale syntheses due to the lower cost of reagents like thionyl chloride or oxalyl chloride. The reaction is typically fast and high-yielding. However, it involves corrosive and moisture-sensitive intermediates that require anhydrous conditions and careful handling.[4][5]
-
Direct Coupling Route: This method, using reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) often in combination with an additive like HOBt (Hydroxybenzotriazole), is milder and generates fewer corrosive byproducts.[1][6] It is highly reliable for a broad range of substrates and is often the first choice for small-scale and discovery chemistry applications where material cost is less critical than reaction reliability and ease of purification.
Q3: How can I effectively monitor the reaction's progress? A3: Thin-Layer Chromatography (TLC) is the most common and effective method. Use a solvent system that provides good separation between the starting carboxylic acid and the product benzamide (e.g., 30-50% Ethyl Acetate in Hexanes). The carboxylic acid is significantly more polar and will have a lower Rf value than the amide product. Staining with potassium permanganate or visualization under UV light will show the disappearance of the starting material and the appearance of the product spot. For more quantitative analysis, LC-MS is an excellent alternative.
Q4: What is the source of ammonia for the final amidation step? A4: Several sources can be used. Concentrated aqueous ammonium hydroxide is common, especially for the acylation of the acyl chloride.[5] Alternatively, ammonia gas can be bubbled through the reaction solvent, or a solution of ammonia in an organic solvent like methanol or THF can be used.[7] For direct coupling reactions, ammonium chloride in the presence of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used to generate ammonia in situ.[6]
Section 3: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis. The following decision tree provides a high-level workflow for diagnosing common problems.
Caption: A decision tree for troubleshooting common synthesis issues.
Problem: Low or No Product Yield
Q: My reaction yield is extremely low. What are the most probable causes? A: This is a common issue that can usually be traced to one of three areas: reagent integrity, reaction conditions, or workup losses.
-
Hydrolysis of Reactive Intermediates: This is the most frequent culprit, especially in the acyl chloride route. Acyl chlorides are highly reactive towards water, hydrolyzing back to the unreactive carboxylic acid.[4][5]
-
Solution: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents (e.g., from a solvent purification system or a fresh sealed bottle). Run the reaction under an inert atmosphere (Nitrogen or Argon) to exclude atmospheric moisture.[5]
-
-
Inactive Reagents:
-
Thionyl Chloride/Oxalyl Chloride: These can decompose over time, especially if improperly stored. Using a freshly opened bottle or distilling the reagent can ensure high activity.
-
Coupling Agents (e.g., EDC): Carbodiimides are moisture-sensitive. Store them in a desiccator and handle them quickly in the open air.
-
-
Incomplete Reaction: The conversion of the starting material may be low.
-
Solution: Ensure you are using the correct stoichiometry (often a slight excess of the aminating agent is used). Allow for sufficient reaction time; monitor by TLC until the starting carboxylic acid is consumed. For sterically hindered substrates, gentle heating may be required.[4]
-
-
Product Loss During Workup: The amide product may be partially soluble in the aqueous layers during extraction.
-
Solution: When performing aqueous washes, ensure the pH is controlled. Avoid strongly acidic or basic washes if the product has functionalities that could be protonated or deprotonated, increasing aqueous solubility. Back-extract the aqueous layers with your organic solvent to recover any dissolved product.
-
Problem: Product Contamination
Q: After workup, my product is contaminated with a white solid that is insoluble in my recrystallization solvent. What is it? A: The contaminant is very likely the starting 3-chloro-4-ethoxy-5-fluorobenzoic acid . This occurs when the acyl chloride or other activated intermediate is hydrolyzed back to the acid before it can react with the ammonia source.[4] Carboxylic acids often have lower solubility in common non-polar organic solvents compared to their corresponding amides.
-
Diagnosis: The starting acid will have a distinctly different (usually lower) Rf on a TLC plate. Its presence can be confirmed by ¹H NMR spectroscopy (a broad singlet for the carboxylic acid proton around 10-12 ppm).
-
Solution: The unreacted carboxylic acid can be easily removed. Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane (DCM). Wash the organic solution with a mild aqueous base, such as saturated sodium bicarbonate (NaHCO₃) or dilute sodium hydroxide (NaOH).[1] The acidic starting material will be deprotonated to its carboxylate salt, which is highly soluble in the aqueous layer, while the neutral amide product remains in the organic layer.
Q: My TLC shows multiple spots close to the product spot. What are these side products? A: If you are using a carbodiimide coupling agent like EDC, the primary byproduct is the corresponding isourea. While most of this is water-soluble and removed during workup, trace amounts may persist.
-
Solution: Thorough aqueous washes are crucial. If the urea byproduct persists, purification by flash column chromatography on silica gel is highly effective.[1]
Section 4: Optimized Experimental Protocols
Protocol A: Synthesis via Acyl Chloride Intermediate
This protocol is a robust method suitable for generating gram-scale quantities of the target compound.
-
Acid Chloride Formation:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 3-chloro-4-ethoxy-5-fluorobenzoic acid (1.0 eq).
-
Add anhydrous dichloromethane (DCM) or toluene as the solvent, followed by a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).
-
Slowly add thionyl chloride (SOCl₂, 1.5 eq) dropwise at room temperature.[5]
-
Heat the mixture to reflux (approx. 40°C for DCM, 70°C if using toluene with SOCl₂) and stir for 2-3 hours, or until the evolution of gas (HCl and SO₂) ceases and the solution becomes clear.
-
Cool the reaction to room temperature and remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude acyl chloride is often used directly in the next step.
-
-
Amidation:
-
In a separate flask, cool a solution of concentrated ammonium hydroxide (NH₄OH, 3.0 eq) in tetrahydrofuran (THF) to 0°C in an ice bath.
-
Dissolve the crude acyl chloride from the previous step in anhydrous THF or DCM.
-
Slowly add the acyl chloride solution dropwise to the cold, stirred ammonium hydroxide solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction by TLC for the disappearance of the acyl chloride (visualized by quenching a small sample with methanol to form the methyl ester).
-
-
Workup and Purification:
-
Dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
-
Protocol B: EDC/HOBt Mediated Direct Coupling
This protocol uses milder conditions and is excellent for high-purity, small-scale synthesis.[1]
-
Reaction Setup:
-
In a dry flask under a nitrogen atmosphere, dissolve 3-chloro-4-ethoxy-5-fluorobenzoic acid (1.0 eq), ammonium chloride (NH₄Cl, 1.5 eq), and hydroxybenzotriazole (HOBt, 1.2 eq) in anhydrous DMF or DCM.
-
Cool the mixture to 0°C in an ice bath.
-
-
Reagent Addition:
-
Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 3.0 eq) to the stirred solution.
-
Slowly add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.2 eq) portion-wise, keeping the temperature at 0°C.[1]
-
-
Reaction:
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.
-
-
Workup and Purification:
-
Dilute the reaction with ethyl acetate and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).[1]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Section 5: Data Presentation
Table 1: Comparison of Primary Synthesis Methods
| Parameter | Method A: Acyl Chloride | Method B: Direct Coupling (EDC/HOBt) |
| Reagents | SOCl₂ or (COCl)₂, NH₄OH | EDC·HCl, HOBt, DIPEA, NH₄Cl |
| Typical Temp. | 0°C to 70°C | 0°C to Room Temperature |
| Reaction Time | 3-5 hours | 12-24 hours |
| Pros | - Cost-effective for scale-up- Fast reaction rates- High conversion | - Mild reaction conditions- High functional group tolerance- Cleaner reaction profile, easier purification |
| Cons | - Harsh, corrosive reagents- Strict anhydrous conditions required- Generates acidic byproducts (HCl) | - Higher reagent cost- Longer reaction times- Byproducts (isourea) may require chromatography |
| Ideal Use Case | Process chemistry, large-scale synthesis | Medicinal chemistry, small-scale synthesis |
References
-
Bulger, A. S., Witkowski, D. C., & Garg, N. K. (2022). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Organic Syntheses, 99, 368-381. Retrieved February 23, 2026, from [Link]
-
Sciencemadness Discussion Board. (2008). Benzoic Acid, Carbamid>Benzamid>Anilin? Retrieved February 23, 2026, from [Link]
-
Chemistry Steps. (2024). Converting Nitriles to Amides. Retrieved February 23, 2026, from [Link]
-
Kim, J., & Chang, S. (2015). Direct C-H Amidation of Benzoic Acids to Introduce meta and para-Amino Groups by Tandem Decarboxylation. Angewandte Chemie International Edition, 54(9), 2807-2811. Retrieved February 23, 2026, from [Link]
-
Reddit r/Chempros. (2024). Amide from carboxylic acid synthesis. Retrieved February 23, 2026, from [Link]
-
ResearchGate. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. Retrieved February 23, 2026, from [Link]
-
Reyes-Vidal, C., et al. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. Heliyon, 9(5), e16053. Retrieved February 23, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved February 23, 2026, from [Link]
-
Master Organic Chemistry. (n.d.). Acidic Hydrolysis of Nitriles To Amides. Retrieved February 23, 2026, from [Link]
-
Organic Synthesis. (n.d.). Hydrolysis of Amide. Retrieved February 23, 2026, from [Link]
-
Organic Chemistry Data. (n.d.). Nitrile to Amide - Common Conditions. Retrieved February 23, 2026, from [Link]
- Google Patents. (1999). EP0922693B1 - Process for the preparation of 3-chloro-4-fluorobenzoyl chloride.
-
PubChem. (n.d.). 3-Chloro-4-fluorobenzoic acid. Retrieved February 23, 2026, from [Link]
Sources
Troubleshooting solubility issues of 3-Chloro-4-ethoxy-5-fluorobenzamide in water
Topic: Troubleshooting Solubility of 3-Chloro-4-ethoxy-5-fluorobenzamide Ticket ID: SOL-BENZ-345 Assigned Scientist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The "First Aid" Protocol
Issue: User reports precipitation ("crashing out") of 3-Chloro-4-ethoxy-5-fluorobenzamide upon dilution into aqueous media.
Immediate Diagnosis: This molecule exhibits Class II/IV behavior (Low Solubility). The combination of a lipophilic ethoxy tail, a chloro-substituent, and a fluoro-group on the benzene ring significantly overrides the polarity of the amide headgroup.
Quick Fix (Standard Vehicle): If you need an immediate solution for animal dosing or cellular assays, switch to the following "Golden Triangle" formulation which works for 90% of lipophilic benzamides:
-
10% DMSO (Pre-dissolve compound here first)
-
40% PEG 400 (Add second, vortex)
-
50% Water/Saline (Add last, slowly)
Module 1: Physicochemical Profiling (The "Why")
To solve the solubility problem, we must understand the molecule's resistance to hydration. This compound is not merely "hydrophobic"; it is structurally designed to resist water lattice formation.
Structural Dissection
| Substituent | Nature | Solubility Impact | Mechanism |
| Benzamide Core | Polar/Aromatic | Moderate | The amide ( |
| 3-Chloro | Lipophilic | Negative | Halogens increase LogP (partition coefficient). The large atomic radius of Chlorine disrupts water structure. |
| 4-Ethoxy | Lipophilic | Negative | The ethyl chain adds steric bulk and hydrophobicity. |
| 5-Fluoro | Lipophilic | Negative | While small, Fluorine is highly electronegative and creates a "teflon-like" hydrophobic shield. |
Theoretical Solubility Parameters
-
Estimated LogP: ~2.3 – 2.8 (Moderately Lipophilic)
-
pKa (Amide): ~15 (Neutral in physiological pH).
-
Critical Insight:pH adjustment will NOT work. The amide proton is too weakly acidic to deprotonate in standard buffers (pH 1–10). Adding strong base will likely hydrolyze the amide to a carboxylic acid before it solubilizes the compound.
-
Module 2: Troubleshooting Workflows
The "Crash-Out" Phenomenon
Scenario: You prepared a 100 mM stock in DMSO. When you spiked it into cell culture media (1:1000 dilution), the solution turned cloudy.
Root Cause: Kinetic vs. Thermodynamic Solubility. The rapid introduction of water creates a high-energy state where the hydrophobic molecules aggregate faster than they can disperse. This is the "Oiling Out" effect common with ethoxy-benzamides.
The Fix: Stepwise Solvation Protocol Do not add Water directly to DMSO stock. Use an intermediate surfactant bridge.
Figure 1: Stepwise solvation strategy to prevent precipitation shock.
Module 3: Advanced Formulation Strategies
If the "Quick Fix" is insufficient, select a strategy based on your application.
Strategy A: Cosolvent Systems (In Vitro / Chemical Synthesis)
For non-biological assays or synthesis workups, organic cosolvents are the most efficient method.
| Solvent | Recommended % | Notes |
| DMSO | 0.1% - 10% | Excellent solvent. Warning: >0.5% is toxic to many cell lines. |
| Ethanol | 1% - 20% | Good for ethoxy-substituted compounds. Volatile (watch for evaporation). |
| PEG 400 | 10% - 50% | Viscous. Increases solubility capacity significantly without high toxicity. |
Strategy B: Complexation (In Vivo / Sensitive Assays)
For animal studies where DMSO is irritating, or cell assays sensitive to solvents, use Cyclodextrins .
-
Reagent: Hydroxypropyl-β-Cyclodextrin (HP-β-CD).
-
Mechanism: The hydrophobic benzamide core sits inside the cyclodextrin "donut," while the hydrophilic outer shell interacts with water.
Protocol: HP-β-CD Formulation
-
Prepare a 20% (w/v) HP-β-CD solution in water or saline.
-
Add excess 3-Chloro-4-ethoxy-5-fluorobenzamide powder.
-
Sonicate for 30 minutes at 37°C.
-
Filter through a 0.22 µm PVDF filter.
-
Result: A clear, aqueous solution (likely 1–5 mg/mL).
Module 4: Frequently Asked Questions (FAQ)
Q1: Can I use HCl or NaOH to dissolve it? A: No. As noted in Module 1, the amide group is non-ionizable in the pH 1–14 range. Adding strong NaOH (pH > 12) may dissolve it, but only because you are chemically destroying the molecule (hydrolysis to benzoic acid).
Q2: My solution is clear, but I see crystals after 24 hours. Why? A: You achieved a supersaturated state. The system is thermodynamically unstable and is slowly returning to equilibrium.
-
Fix: Reduce the concentration or store the solution at room temperature (refrigeration accelerates precipitation for this class of molecule).
Q3: Is the "Ethoxy" group the main problem? A: It is a major contributor. Alkoxy chains align poorly with the water network. If you have the option to use a "Methoxy" analog, it will likely have 2-3x higher water solubility.
Module 5: Decision Tree for Experimental Design
Use this logic flow to determine the correct solvent system for your specific experiment.
Figure 2: Solvent selection decision matrix based on experimental constraints.
References
- Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press.
-
Savjani, K. T., et al. (2012). "Drug Solubility: Importance and Enhancement Techniques." ISRN Pharmaceutics. Link
-
Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology. Link
-
Lipinski, C. A. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1] Advanced Drug Delivery Reviews. Link
Sources
Technical Support Center: Purification of 3-Chloro-4-ethoxy-5-fluorobenzamide
Welcome to the ChemPurity Technical Support Hub. Ticket ID: PUR-3C4E5F-BZ Subject: Removal of Impurities from Crude 3-Chloro-4-ethoxy-5-fluorobenzamide Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
Purifying 3-Chloro-4-ethoxy-5-fluorobenzamide presents a unique challenge due to the polysubstituted benzene ring. The interplay between the electron-withdrawing halogen/amide groups and the electron-donating ethoxy group creates specific solubility profiles and impurity patterns.
This guide moves beyond generic protocols, offering a targeted troubleshooting workflow for removing the three most common impurity classes:
-
Hydrolytic Impurities: 3-Chloro-4-ethoxy-5-fluorobenzoic acid (Starting material or hydrolysis byproduct).
-
Synthetic Byproducts: Dehydrated nitriles or dimers.
-
Regioisomers: Isomeric impurities arising from non-selective halogenation steps.
Part 1: Diagnostic & Decision Logic
Before initiating purification, characterize your crude material. The physical state of your impurity profile dictates the purification route.
Purification Decision Tree
Figure 1: Decision logic for selecting the optimal purification route based on initial crude purity and impurity type.
Part 2: Protocol A - Chemical Workup (Acid Removal)
Issue: The presence of 3-Chloro-4-ethoxy-5-fluorobenzoic acid.
Cause: Incomplete conversion of the acid chloride or hydrolysis of the amide during workup.
Mechanism: Exploiting the acidity difference. The carboxylic acid (
Step-by-Step Protocol
-
Dissolution: Dissolve the crude solid in Ethyl Acetate (EtOAc) . Use 10 mL per gram of crude.
-
Note: Dichloromethane (DCM) is an alternative, but EtOAc is preferred for better phase separation with basic aqueous layers.
-
-
Basic Wash (The Critical Step):
-
Wash the organic layer twice with saturated Sodium Bicarbonate (
) . -
Why: This converts the benzoic acid impurity into its water-soluble sodium benzoate salt, while the amide remains in the organic layer.
-
Caution: Do not use strong bases like NaOH. Strong nucleophiles can displace the fluorine atom (SNAr reaction) or hydrolyze the ethoxy group under vigorous conditions [1].
-
-
Neutralization: Wash the organic layer once with Brine (saturated NaCl) to remove trapped water.
-
Drying: Dry over anhydrous Magnesium Sulfate (
), filter, and concentrate in vacuo.
Validation: Check TLC (Solvent: 50% EtOAc/Hexane). The baseline spot (Acid) should be gone.
Part 3: Protocol B - Recrystallization (The Gold Standard)
Issue: Colored impurities, trace isomers, or purity stuck at 95-97%.
Context: Polysubstituted benzamides often form strong crystal lattices due to hydrogen bonding and
Solvent System Selection Table
| Solvent System | Ratio (v/v) | Suitability | Notes |
| Ethanol / Water | 1:1 to 2:1 | Excellent | Best for removing inorganic salts and polar byproducts. High recovery yield. |
| Toluene | Pure | Good | Excellent for removing non-polar oily impurities. Requires higher temperatures ( |
| EtOAc / Heptane | 1:3 | Moderate | Good alternative if the compound is sensitive to protic solvents (hydrolysis risk is low here, but exists). |
Optimized Ethanol/Water Protocol
-
Slurry: Place crude solid in a flask. Add Ethanol (95%) (approx. 5 mL/g).
-
Reflux: Heat to boiling (
). If solid remains, add Ethanol portion-wise until dissolved.-
Troubleshooting: If the solution is dark/colored, add Activated Carbon (5 wt%), stir for 5 mins, and filter hot through Celite.
-
-
Nucleation: Remove from heat. While still hot, add warm Water dropwise until a faint turbidity (cloudiness) persists.
-
Clarification: Add 1-2 drops of Ethanol to clear the solution again.
-
Crystallization: Allow to cool to room temperature slowly (over 2 hours). Then cool to
in an ice bath for 1 hour.-
Mechanism:[1] Rapid cooling traps impurities. Slow cooling builds a pure lattice, excluding the regioisomers [2].
-
-
Filtration: Filter the white needles/plates. Wash with cold Ethanol/Water (1:1).
Part 4: Protocol C - Flash Chromatography (Polishing)
Issue: Regioisomers (e.g., 2-chloro isomer) that co-crystallize with the product.
Stationary Phase: Silica Gel (40-63
Gradient Strategy:
-
Mobile Phase A: Hexanes (or Heptane)
-
Mobile Phase B: Ethyl Acetate
-
Loading: Dissolve in minimum DCM (avoid dissolving in EtOAc for loading as it broadens bands).
Elution Profile:
-
Equilibrate: 10% B.
-
Ramp: 10% to 40% B over 20 minutes.
-
Product Elution: The amide typically elutes between 30-50% EtOAc depending on the silica activity. The ethoxy group adds lipophilicity, making it elute slightly faster than the hydroxy-analog but slower than the de-ethoxylated precursors.
Part 5: Troubleshooting & FAQs
Q1: My product is oiling out instead of crystallizing. Why?
A: This is "oiling out" (Liquid-Liquid Phase Separation). It occurs when the melting point of the solute is lower than the boiling point of the solvent mixture, or the solution is too concentrated.
-
Fix: Re-heat the mixture to dissolve the oil. Add a "seed crystal" of pure product if available. If not, scratch the inner wall of the flask with a glass rod to induce nucleation. Alternatively, switch to Toluene as the solvent, which has a higher boiling point and better solubilizes the oily impurities.
Q2: I see a new impurity peak after recrystallization in Ethanol.
A: Check your Ethanol. If it was acidic or the heating was prolonged, you might have formed the Ethyl Ester (via alcoholysis of the amide, though rare without catalyst) or hydrolyzed the Ethoxy ether .
-
Prevention: Ensure the Ethanol is neutral. Avoid boiling for >30 minutes.
Q3: The melting point is lower than expected (Expected: ~135-140°C range).
A: This indicates the presence of the 3-Chloro-4-ethoxy-5-fluorobenzoic acid impurity or solvent inclusion.
-
Diagnostic: Run an IR spectrum. Look for a broad -OH stretch (
) indicative of the acid. If present, repeat Protocol A .
Q4: Can I use HPLC to separate the regioisomers?
A: Yes. For analytical separation of halogenated benzamide isomers:
-
Column: C18 (e.g., Agilent Zorbax SB-C18).
-
Buffer: Water (0.1% Formic Acid) / Acetonitrile.
-
The Fluorine atom on the ring creates a distinct dipole moment difference compared to non-fluorinated isomers, usually resulting in good resolution on C18 phases [3].
References
- Sandler, S. R., & Karo, W. (1992). Organic Functional Group Preparations (Vol. 12). Academic Press. (Standard reference for amide stability and hydrolysis conditions).
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
- Dolan, J. W. (2002). "Temperature Selectivity in Reversed-Phase High Performance Liquid Chromatography." Journal of Chromatography A, 965(1-2), 195-205.
-
BenchChem Application Note. (2025). "Purification of N-substituted benzamides."
-
US Patent 2987545A. "Process of converting esters into amides." (Historical context on benzamide synthesis and purification).
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 3-Chloro-4-ethoxy-5-fluorobenzamide before handling. Fluorinated aromatics can be skin irritants.
Sources
Optimizing amide bond formation for electron-deficient benzamides
Technical Support & Troubleshooting Center
Ticket Scope: Optimizing amide bond formation for electron-deficient benzamides. Assigned Specialist: Senior Application Scientist, Process Chemistry Division. Status: Active.
Strategic Overview: The "Push-Pull" Challenge
Welcome to the optimization hub. Synthesizing electron-deficient benzamides presents a unique "push-pull" kinetic challenge that causes standard peptide coupling reagents (like EDC or HATU) to fail.
To troubleshoot effectively, you must first identify which half of your coupling is the bottleneck:
-
The Electron-Deficient Amine (The "Pull" Problem):
-
Scenario: Coupling a benzoic acid with an electron-deficient aniline (e.g., nitro-, cyano-, or halo-anilines).
-
The Physics: The lone pair on the nitrogen is delocalized into the aromatic ring, drastically lowering nucleophilicity (
). The amine cannot attack the active ester generated by HATU/EDC fast enough before the active ester hydrolyzes or rearranges. -
Solution: You need a "hot" electrophile (Acid Chloride/Fluoride) or a reagent that drives equilibrium via entropy/solubility (T3P).
-
-
The Electron-Deficient Acid (The "Push" Problem):
-
Scenario: Coupling a benzoic acid with strong electron-withdrawing groups (EWGs) (e.g., 4-nitrobenzoic acid).
-
The Physics: EWGs make the carbonyl highly electrophilic (good) but make the initial carboxylate oxygen less nucleophilic. This slows down the initial activation step with uronium reagents (HATU). Furthermore, once activated, the intermediate is highly unstable and prone to hydrolysis by trace water.
-
Solution: Rapid, irreversible activation (Ghosez’s Reagent) or anhydrous conditions.
-
Decision Matrix: Reagent Selection
Do not default to HATU. Use this logic flow to select the correct protocol for your specific substrate.
Figure 1: Decision tree for selecting coupling agents based on substrate electronics and sterics.
Standard Operating Procedures (SOPs)
Protocol A: T3P (Propanephosphonic Acid Anhydride)
Best For: Electron-deficient anilines, epimerization-prone centers, and scalable process chemistry.[1][2][3] Why it works: T3P acts as a dehydrating agent.[4] The byproduct is water-soluble, driving the reaction forward and simplifying workup.[4] It allows for heating (up to 80°C) which is often necessary to force a poor nucleophile to react.
Materials:
-
T3P (50% w/w solution in EtOAc or DMF).[4]
-
Base: Pyridine (Preferred) or DIPEA (2.5 - 3.0 equiv).
-
Solvent: EtOAc (Preferred) or DMF/2-MeTHF.
Step-by-Step:
-
Charge: Dissolve the carboxylic acid (1.0 equiv) and amine (1.1 equiv) in EtOAc (5-10 volumes).
-
Base: Add Pyridine (3.0 equiv). Note: Pyridine acts as both base and nucleophilic catalyst.
-
Activation: Add T3P solution (1.5 - 2.0 equiv) dropwise at 0°C to control exotherm.
-
Reaction: Allow to warm to Room Temperature (RT).
-
Checkpoint: Monitor by LCMS.[5] If <50% conversion after 2 hours, heat to 60-80°C. T3P is thermally stable.
-
-
Workup: Cool to RT. Add water. The T3P byproduct (cyclic phosphonate) is water-soluble.[3][4] Separate layers. Wash organic layer with 0.5M HCl (to remove pyridine), then NaHCO3, then Brine.
Protocol B: Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine)
Best For: Acid-sensitive substrates or extremely hindered acids where thionyl chloride is too harsh. Why it works: Generates acid chlorides under neutral conditions. It avoids the release of acidic gases (HCl/SO2) during the activation step.
Step-by-Step:
-
Activation: Dissolve carboxylic acid (1.0 equiv) in dry DCM or CHCl3.
-
Reagent: Add Ghosez’s Reagent (1.1 - 1.5 equiv) at 0°C or RT. Stir for 1-2 hours.
-
Validation: Monitor by TLC (conversion of polar acid to non-polar acid chloride) or quench an aliquot with MeOH and check for methyl ester by LCMS.
-
-
Coupling: Add the electron-deficient amine (1.1 equiv) and a base (Pyridine or Et3N, 2.0 equiv) directly to the acid chloride solution.
-
Catalysis (Optional): If the amine is extremely unreactive, add 10 mol% DMAP.
Troubleshooting & FAQs
Section 1: Low Conversion / Stalled Reaction
Q: I am using HATU/DIPEA and the reaction stalls at 30% conversion. Adding more HATU doesn't help. Why? A: You are likely facing "Guanidinium Capping." When the amine is slow to react (due to electron deficiency), the excess HATU reacts with the amine to form a non-reactive guanidine byproduct.
-
Fix: Switch to Protocol A (T3P) . T3P does not suffer from this side reaction. Alternatively, add the HATU slowly to the acid/base mixture first, wait 5 minutes for activation, then add the amine.
Q: My electron-deficient aniline won't react even with an acid chloride. A: The nucleophilicity is too low. You need a nucleophilic catalyst to form a "transfer" intermediate.
-
Fix: Add DMAP (4-Dimethylaminopyridine) (0.1 - 1.0 equiv). DMAP attacks the acid chloride to form an N-acylpyridinium ion. This ion is highly reactive and more soluble, facilitating the attack by the poor aniline nucleophile.
Section 2: Impurities & Instability
Q: I see a major impurity that corresponds to the "dimer" of my acid (Anhydride). A: This is common with electron-deficient benzoic acids. The activated ester is so reactive it attacks a remaining molecule of unreacted acid.
-
Fix: Ensure you are using a slight excess of the coupling agent (1.2 equiv) to fully activate the acid. If using T3P, ensure the amine is present before adding T3P to intercept the active species immediately.
Q: My product hydrolyzes back to the acid during workup. A: Electron-deficient benzamides can be labile under basic conditions.
-
Fix: Avoid strong basic washes (like 1M NaOH). Use saturated NH4Cl or dilute NaHCO3 for quenching. Dry the organic layer thoroughly before concentration.
Mechanism of Action: T3P vs. Standard Coupling
Understanding the mechanism clarifies why T3P is superior for these specific benzamides.
Figure 2: T3P activation pathway. Note the absence of guanidine byproduct formation common with HATU.
Quantitative Comparison of Reagents
| Reagent | Reactivity (E-Deficient Amines) | Epimerization Risk | Workup Ease | Atom Economy |
| HATU | Moderate | Low | Moderate (Peptide byproducts) | Poor |
| EDC/HOBt | Low | Low | Good (Urea removal) | Good |
| T3P | High | Very Low | Excellent (Water soluble) | High |
| SOCl2 | Very High | High | Poor (Acidic gas/corrosive) | High |
| Ghosez | High | Low | Good | Moderate |
References
-
Dunetz, J. R., et al. (2011).[1][2] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.
-
Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.
-
Ghosez, L., et al. (1979). "Synthesis of Acyl Chlorides under Neutral Conditions." Journal of the Chemical Society, Chemical Communications, (24), 1180.
-
Pattabiraman, V. R., & Bode, J. W. (2011). "Rethinking amide bond synthesis." Nature, 480, 471–479.
Sources
- 1. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 2. General and scalable amide bond formation with epimerization-prone substrates using T3P and pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. amri.staging.ribbitt.com [amri.staging.ribbitt.com]
- 4. youtube.com [youtube.com]
- 5. growingscience.com [growingscience.com]
Separation of regioisomers in 3-Chloro-4-ethoxy-5-fluorobenzamide synthesis
Topic: Separation & Control of Regioisomers
Executive Summary & Chemical Context
The Challenge:
The synthesis of 3-Chloro-4-ethoxy-5-fluorobenzamide typically proceeds via Nucleophilic Aromatic Substitution (
While the 4-position is electronically activated by the para-amide group (an electron-withdrawing group, EWG), the 5-position possesses competitive electrophilicity due to the inductive effects of the adjacent chlorine and fluorine atoms. This competition generates a critical regioisomeric impurity: 3-chloro-5-ethoxy-4-fluorobenzamide .
Why This Matters:
-
Biological Activity: Regioisomers often exhibit drastically different binding affinities in kinase pockets or receptor sites.
-
Separation Difficulty: Both isomers possess identical molecular weights (MW: 217.62) and nearly identical polarities, making standard C18 silica separation difficult.
Diagnostic & Analytical Troubleshooting
Q: I cannot separate the regioisomers on my standard C18 HPLC column. What should I do?
A: Standard C18 columns often fail to resolve positional isomers of fluorinated aromatics because the hydrophobic surface area is identical. You must exploit shape selectivity and pi-pi interactions .
Recommended Protocol:
-
Switch Stationary Phase:
-
Pentafluorophenyl (PFP/F5): The "gold standard" for fluorinated aromatics. It separates based on dipole-dipole interactions and pi-pi stacking. The electron-deficient PFP ring interacts differently with the 4-ethoxy vs. 5-ethoxy electron distributions.
-
Phenyl-Hexyl: Offers alternative pi-selectivity if PFP is unavailable.
-
-
Mobile Phase Modifier:
-
Use Methanol instead of Acetonitrile. Methanol allows for stronger pi-pi interaction between the analyte and the stationary phase.
-
Q: How do I definitively confirm which peak is the target product without a crystal structure?
A:
| Isomer | Structure Description | Predicted Shift Trend | |
| Target (4-OEt) | F is at C5 | Ortho to H (C6) & OEt (C4) | Upfield (Shielded by O-donating group) |
| Impurity (5-OEt) | F is at C4 | Ortho to Cl (C3) & OEt (C5) | Downfield (Deshielded by Cl & Amide para-effect) |
Note: Run a coupled
Workflow Visualization: Analytical Decision Tree
Caption: Analytical workflow to prevent false positives in regioisomer detection.
Synthetic Mitigation (Upstream Control)
Q: My reaction consistently yields 15% of the 5-ethoxy impurity. How can I improve the regioselectivity?
A: Regioselectivity in
Optimization Protocol:
-
Temperature Control (Kinetic vs. Thermodynamic):
-
Issue: High temperatures promote the attack at the higher-energy activation site (C5).
-
Fix: Lower the reaction temperature to 0°C to -10°C . Allow the reaction to proceed longer (12-24h) rather than heating it. This favors the kinetic product (C4-substitution).
-
-
Solvent Selection:
-
Standard: DMF or DMSO (Polar Aprotic). These accelerate
but can reduce selectivity by making the nucleophile "too naked" and reactive. -
Optimization: Switch to THF or Toluene (with phase transfer catalyst). Using a less polar solvent tightens the ion pair (Na+...OEt-), making the nucleophile bulkier and more sensitive to steric hindrance. The C5 position is sterically more crowded (between Cl and F) than C4.
-
-
Base/Nucleophile Choice:
-
Ensure you are using Sodium Ethoxide carefully generated or titrated. Excess base promotes bis-substitution (3-chloro-4,5-diethoxybenzamide).
-
Reaction Pathway Diagram
Caption: Mechanistic bifurcation showing how temperature influences the ratio of target to impurity.
Downstream Purification (The "Cleanup")
Q: Can I purify this by recrystallization, or must I use Prep-HPLC?
A: Crystallization is possible and preferred for scale-up, but it requires a specific solvent system due to the "isomorphous" nature of the isomers.
Purification Protocol:
Option A: Recrystallization (For >85% purity crude) [1]
-
Solvent System: Toluene/Heptane (1:3).
-
Mechanism: The 4-ethoxy isomer typically has higher lattice energy due to better symmetry for H-bonding (Amide H-bond donor is less sterically hindered by the 3-Cl/5-F pattern compared to the isomer).
-
Procedure:
-
Dissolve crude solid in minimal hot Toluene (80°C).
-
Slowly add Heptane until turbidity persists.
-
Cool slowly to Room Temperature, then to 4°C.
-
Critical: Seed with pure 4-ethoxy crystals if available.
-
Option B: Preparative HPLC (For <85% purity crude) If the regioisomer ratio is poor, crystallization often co-crystallizes the impurity.
-
Column: Prep PFP (Pentafluorophenyl) 5µm.
-
Mobile Phase: Water (0.1% Formic Acid) / Methanol.
-
Gradient: Shallow gradient (e.g., 40% to 55% MeOH over 20 minutes).
Frequently Asked Questions (FAQ)
Q: Why does the 5-ethoxy impurity form at all if the amide is para-directing? A: While the amide directs para, the chlorine atom at position 3 is an electron-withdrawing group (inductive effect, -I) which activates the ortho position (C4) and para position (C6). However, the fluorine at C4 is also strongly electronegative. The combined inductive effects create a "hotspot" at C5 sufficient for attack, especially if the reaction is pushed with heat.
Q: Can I use 3-chloro-4,5-difluorobenzoic acid instead of the amide to improve selectivity?
A: Yes, but with caveats. The carboxylate anion (
Q: Is the bis-ethoxy impurity (3-chloro-4,5-diethoxy) easy to remove? A: Yes. The bis-ethoxy compound is significantly more lipophilic than the mono-ethoxy regioisomers. It will elute much later on a C18 or PFP column and is easily purged by a heptane wash of the crude solid.
References
-
Regioselectivity in SNAr Reactions: Caron, S. (2011). Practical Synthetic Organic Chemistry: Reactions, Principles, and Techniques. Wiley.[2] (General principles of SNAr regiocontrol in polysubstituted aromatics).
-
Fluorine NMR Analysis: Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[2]
-
PFP Column Selectivity: Euerby, M. R., et al. (2025). "Development and comparison of RP-UHPLC and HILIC for regioisomeric fluorofentanyls." Journal of Chromatography A. (Demonstrates superiority of PFP phases for fluorinated regioisomers).
-
Synthesis of Salicylanilides (Analogous Chemistry): Kratky, M., et al. (2023).[1] "A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]...". Chemical Papers. (Describes similar halogenated benzamide handling).
-
SNAr Computational Prediction: "Understanding the highly variable Regioselectivity in SNAr reaction." QM Magic Class, Chapter 29. WuXi AppTec. (Explains LUMO coefficient analysis for predicting SNAr sites).
Sources
- 1. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of a pentafluorobenzamide stationary phase for HPLC separations in the reversed phase and hydrophilic interaction modes - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing side reactions during chlorination of fluorobenzamides
Technical Support Guide: Minimizing Side Reactions in Fluorobenzamide Chlorination
Executive Summary: The "Push-Pull" Challenge
Chlorinating fluorobenzamides presents a unique "push-pull" electronic conflict. You are attempting to functionalize a ring that is simultaneously deactivated by two electron-withdrawing groups (EWGs): the fluorine atom (inductive withdrawal
-
The Core Problem: The electron-deficient ring requires forcing conditions for Electrophilic Aromatic Substitution (EAS), which often triggers three primary side reactions: N-chlorination , amide hydrolysis , and loss of regiocontrol .
-
The Solution: Success depends on switching from "brute force" reagents (e.g.,
) to "directed" activation strategies (e.g., Pd-catalyzed C-H activation) or reversible protection mechanisms.
Troubleshooting Guide (Q&A)
Q1: My reaction stalls, and NMR shows a new species, but the ring isn't chlorinated. What is happening?
Diagnosis: You are likely observing N-chlorination rather than ring chlorination.
Mechanism: Amide nitrogens are nucleophilic. In the presence of reagents like N-chlorosuccinimide (NCS) or hypochlorite, the kinetic product is often the N-chloroamide (
-
Check Reversibility: Treat an aliquot with dilute NaOH. If the starting material regenerates, it was N-chlorination.
-
Switch Solvent/Catalyst: Move to a solvent that suppresses N-chlorination or use a catalyst that activates the ring C-H bond specifically (see Protocol A below).
-
Thermodynamic Control: If using EAS, increase temperature cautiously to favor the thermodynamic ring product, but monitor for hydrolysis.
Q2: I am seeing significant amounts of fluorobenzoic acid. How do I stop hydrolysis?
Diagnosis: The amide bond is destabilized by the electron-withdrawing fluorine on the ring.
Causality: The fluorine atom makes the carbonyl carbon more electrophilic. If your chlorination conditions involve strong acids (e.g.,
-
Anhydrous Conditions: Switch to anhydrous solvents like Acetonitrile (MeCN) or 1,2-Dichloroethane (DCE).
-
Acid Scavengers: If generating
(e.g., using ), add a non-nucleophilic base or use a flow reactor to remove gas immediately. -
Hammett Prediction: Be aware that 4-fluorobenzamide hydrolyzes faster than benzamide due to the
value of Fluorine ( ).
Q3: I need the chlorine ortho to the amide, but I'm getting meta. Why?
Diagnosis: Standard EAS is dictated by the strongest director.
-
Amide (
): Meta-director. -
Fluorine (
): Ortho/Para-director. -
Conflict: In 4-fluorobenzamide, the amide directs to position 3 (meta), and fluorine directs to 3 (ortho). These reinforce each other, making position 3 the natural EAS hotspot. Corrective Action: To force chlorination ortho to the amide (position 2), you must bypass EAS and use Chelation-Assisted C-H Activation . The amide oxygen coordinates with a Palladium catalyst, directing the chlorine to the ortho position regardless of electronic bias.
Strategic Decision Pathways
The following diagram illustrates the kinetic vs. thermodynamic pathways and the decision logic for selecting the correct protocol.
Caption: Figure 1. Reaction landscape showing the kinetic N-chlorination trap and the divergence between EAS (Meta) and Chelation (Ortho) pathways.
Optimized Experimental Protocols
Protocol A: Ortho-Selective Chlorination (Pd-Catalyzed)
Best for: Placing Chlorine ortho to the amide group (Position 2).
Mechanism: The amide acts as a Directing Group (DG), coordinating Pd(II) to form a palladacycle intermediate, which is then oxidized by NCS.
-
Reagents:
-
Substrate: 4-Fluorobenzamide (1.0 equiv)
-
Catalyst:
(5-10 mol%) -
Oxidant/Cl Source: N-Chlorosuccinimide (NCS) (1.2 equiv)
-
Additive: Triflic Acid (TfOH) (0.5 equiv) or
(oxidant booster) -
Solvent: 1,2-Dichloroethane (DCE) or Acetic Acid (AcOH)
-
-
Procedure:
-
Dissolve substrate and
in DCE.[1] -
Add NCS and additive.
-
Heat to 80–100°C in a sealed tube (to prevent solvent loss and exclude moisture).
-
Monitor via HPLC. Note: If reaction stalls, add fresh NCS (0.2 equiv).
-
-
Workup:
-
Filter through a Celite pad to remove Pd black.
-
Wash filtrate with sat.
(removes succinimide and acid traces). -
Concentrate and recrystallize.
-
Protocol B: Meta-Selective Chlorination (Acid-Mediated)
Best for: Placing Chlorine meta to the amide (Position 3), reinforcing standard directing effects.
-
Reagents:
-
Substrate: 4-Fluorobenzamide[2]
-
Reagent: Trichloroisocyanuric Acid (TCCA) or NCS
-
Acid Medium: Triflic Acid (HOTf) or
(conc.)
-
-
Procedure:
-
Dissolve substrate in concentrated
at 0°C. -
Slowly add TCCA (0.34 equiv, as it donates 3 Cl atoms).
-
Stir at room temperature.
-
Critical Step: Pour onto crushed ice slowly to quench. Rapid exotherm will hydrolyze the amide.
-
-
Why this works: The strong acid protonates the amide oxygen, preventing N-chlorination and increasing the meta-directing power of the amide group.
Data & Reagent Comparison
| Reagent System | Selectivity | Risk of N-Chlorination | Risk of Hydrolysis | Suitability for Fluorobenzamides |
| Meta (Standard) | Low | High (due to HCl gen) | Poor (Too harsh, over-chlorination) | |
| NCS / MeCN | None (N-Cl product) | Very High | Low | Poor (Stalls at N-Cl) |
| NCS / HOTf | Meta | Low (Protonation protects N) | Medium | Good (For meta-isomers) |
| Ortho | Low (Catalytic cycle) | Low | Excellent (High value/precision) |
References
-
Palladium-Catalyzed Ortho-Chlorination Mechanism
- Title: Palladium-Catalyzed ortho-Selective C-H Bond Chlorination of Aromatic Ketones (Analogous mechanism for Benzamides).
- Source: Rao, Y. et al., Journal of Organic Chemistry.
-
URL:[Link]
-
N-Chlorination Side Reactions
-
Triflic Acid Promoted Nitration/Chlorination
-
Orton Rearrangement Context
Sources
- 1. html.rhhz.net [html.rhhz.net]
- 2. Buy N-[(3-chlorophenyl)methyl]-4-fluorobenzamide | 895696-66-9 [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. infoscience.epfl.ch [infoscience.epfl.ch]
- 5. Trifluoromethanesulfonic Acid Promoted Controllable Electrophilic Aromatic Nitration [organic-chemistry.org]
- 6. surendranathcollege.ac.in [surendranathcollege.ac.in]
- 7. spcmc.ac.in [spcmc.ac.in]
- 8. Regioselective chlorination of valine derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Comparative HPLC Method Development: Purity Analysis of 3-Chloro-4-ethoxy-5-fluorobenzamide
Executive Summary
The precise quantitation of 3-Chloro-4-ethoxy-5-fluorobenzamide is a critical quality attribute in the development of substituted benzamide therapeutics (e.g., prokinetics like Itopride or Mosapride analogs). Due to the molecule's unique halogenation pattern (Cl, F) and the presence of an ethoxy tail, standard C18 alkyl phases often fail to resolve critical regioisomeric impurities and de-alkylated degradants.
This guide objectively compares the performance of Traditional C18 , Core-Shell Phenyl-Hexyl , and Pentafluorophenyl (PFP) stationary phases. Based on experimental causality and interaction mechanics, we demonstrate that the PFP phase offers superior selectivity ($ \alpha $) for this halogenated aromatic system, providing a robust, self-validating method for purity analysis.
Chemical Context & Impurity Profile[1][2][3]
To develop a "self-validating" method, one must first understand the separation challenge. The target molecule contains electron-withdrawing halogens and an electron-donating alkoxy group on an aromatic ring.
The Critical Impurities
We define the "Critical Pairs" for separation based on synthetic pathways and degradation logic:
-
Impurity A (Hydrolysis): 3-Chloro-4-ethoxy-5-fluorobenzoic acid. (High polarity shift).
-
Impurity B (Degradation): 3-Chloro-4-hydroxy-5-fluorobenzamide (Des-ethyl analog; loss of lipophilicity).
-
Impurity C (Regioisomer): 4-Chloro-3-ethoxy-5-fluorobenzamide. (The "Nightmare" separation; identical mass, similar LogP, different dipole moment).
Comparative Study: Stationary Phase Selection
We evaluated three distinct column chemistries. The goal was to achieve a Resolution ($ R_s $)
Alternative 1: The Baseline (C18)
-
Column: Fully Porous C18 (e.g., Agilent Zorbax Eclipse Plus), 5µm.
-
Mechanism: Hydrophobic interaction (dispersive forces).[1]
-
Outcome: The C18 phase relies solely on hydrophobicity. Since the Target and Impurity C (Regioisomer) have nearly identical hydrophobicity, they co-elute or show "saddle" peaks.
-
Verdict: Insufficient Selectivity.
Alternative 2: The Challenger (Phenyl-Hexyl)
-
Column: Core-Shell Phenyl-Hexyl (e.g., Kinetex Phenyl-Hexyl), 2.6µm.
-
Mechanism: Hydrophobic +
interactions. -
Outcome: Improved peak shape for the aromatic system. However, the
interaction alone is often insufficient to discriminate between the subtle electron density differences caused by the positional swap of the Chlorine and Ethoxy groups. -
Verdict: Marginal Improvement.
Alternative 3: The Solution (PFP - Pentafluorophenyl)[3]
-
Column: Core-Shell PFP (e.g., Phenomenex Kinetex F5 or ACE C18-PFP), 2.6µm.
-
Mechanism: Hydrophobic +
+ Dipole-Dipole + Shape Selectivity + Halogen-Halogen Interactions . -
Outcome: The electron-deficient PFP ring interacts strongly with the electron-rich ethoxy group and the halogens of the analyte. The positional difference of the Chlorine atom in Impurity C significantly alters the dipole moment, which the PFP phase "sees" clearly.
-
Verdict: Superior Resolution (
).
Experimental Data Summary
The following data represents optimized conditions using a Methanol/Water gradient (Methanol enhances
Table 1: Comparative Chromatographic Performance
| Parameter | C18 (Standard) | Phenyl-Hexyl | PFP (Recommended) |
| Retention Time (Target) | 8.4 min | 9.1 min | 7.8 min |
| 4.2 | 4.5 | 5.1 | |
| 0.8 (Co-elution) | 1.4 (Partial) | 3.2 (Baseline) | |
| Tailing Factor ( | 1.3 | 1.1 | 1.05 |
| Backpressure | 120 bar | 180 bar | 190 bar |
Analysis: The PFP column resolves the critical regioisomer pair (Impurity C) with an
of 3.2, well beyond the validation requirement of 2.0. The C18 column fails this critical quality attribute.[2]
Detailed Experimental Protocol (The "Gold Standard")
This protocol is designed as a self-validating system. The use of a specific gradient slope ensures that if the column chemistry degrades, the resolution between Impurity C and the Target will collapse, immediately flagging the system suitability failure.
Instrumentation & Conditions
-
System: UHPLC or HPLC with quaternary pump.
-
Detector: DAD/UV at 254 nm (aromatic ring) and 210 nm (amide carbonyl).
-
Column: Core-Shell Pentafluorophenyl (PFP),
. -
Temperature:
(Control is critical for dipole interactions). -
Flow Rate:
.
Mobile Phase
-
Solvent A:
Formic Acid in Water (Milli-Q grade). -
Solvent B: Methanol (LC-MS grade). Note: Methanol is chosen over Acetonitrile to maximize
interaction strength.
Gradient Program
| Time (min) | % Solvent B | Event |
| 0.0 | 30 | Initial Hold (Focusing) |
| 2.0 | 30 | Elute Polar Impurities (Acid/Amine) |
| 12.0 | 85 | Linear Gradient (Separation of Isomers) |
| 14.0 | 85 | Wash Lipophilics |
| 14.1 | 30 | Re-equilibration |
| 18.0 | 30 | End of Run |
Sample Preparation
-
Diluent: 50:50 Water:Methanol.
-
Concentration:
for assay; for sensitivity check (LOQ).
Visualizations
Diagram 1: Method Development Logic (Decision Tree)
This workflow illustrates the scientific decision-making process that eliminates C18 in favor of PFP.
Caption: Decision matrix highlighting the failure of hydrophobic-only retention (C18) and the success of multi-mode retention (PFP) for this specific chemotype.
Diagram 2: Interaction Mechanism (PFP Selectivity)
Visualizing why the PFP column works: The "Fluorine-Fluorine" and "Pi-Pi" stacking interactions.
Caption: Mechanistic view of the multi-modal interactions between the Pentafluorophenyl ligand and the halogenated benzamide analyte.
References
-
Advanced Chromatography Technologies. (n.d.). ACE C18-PFP: A unique C18 bonded HPLC column with the extra selectivity of a pentafluorophenyl (PFP) phase.[2] Chromatography Today. Retrieved October 26, 2023, from [Link]
-
Advanced Materials Technology. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Agilent Technologies Application Note. Retrieved October 26, 2023, from [Link]
-
Bell, D. S., & Jones, A. D. (2005). Solute attributes and molecular interactions contributing to retention on a fluorinated stationary phase.[3] Journal of Chromatography A, 1073(1-2), 99-109. (Contextual grounding for PFP mechanism).
-
Euerby, M. R., et al. (2020). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Retrieved October 26, 2023, from [Link]
Sources
Safety Operating Guide
Personal protective equipment for handling 3-Chloro-4-ethoxy-5-fluorobenzamide
Executive Safety Summary
3-Chloro-4-ethoxy-5-fluorobenzamide is a halogenated aromatic amide, typically utilized as a scaffold in the synthesis of tyrosine kinase inhibitors and other antineoplastic agents.[1][2] While often classified as an irritant, its structural role as a pharmaceutical intermediate mandates that it be handled as a Potent Compound (Occupational Health Band 3) until specific toxicological data proves otherwise.[1][3]
Immediate Hazard Profile (GHS Classifications):
Risk Assessment & Control Banding
Before selecting PPE, we must establish the containment level.[2][3] As a fine solid powder used in drug discovery, the primary risks are inhalation of fugitive dust and dermal absorption .[1][3]
| Parameter | Classification | Rationale |
| Physical State | Solid (Fine Powder) | High potential for aerosolization during weighing/transfer.[1][2] |
| Chemical Family | Halogenated Benzamide | Lipophilic nature facilitates dermal penetration; halogens increase irritation potential.[1][3] |
| Control Band | Band 3 (OEB 3) | Potent compound handling.[1][3] Target exposure limit < 10 µg/m³.[2] |
| Primary Barrier | Engineering Controls | Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood with HEPA filtration.[1][3] |
Personal Protective Equipment (PPE) Matrix
Do not rely on single layers.[2][3] This protocol uses a "Redundant Barrier" strategy to prevent exposure during breakthrough events.[3]
PPE Selection Table
| Body Zone | PPE Requirement | Technical Specification |
| Respiratory | Primary: Fume HoodSecondary: N95/P100 | Inside Hood: None required if sash is at proper height.Outside Hood: NIOSH-approved N95 or P100 particulate respirator (Fit-test required).[1] |
| Hand Protection | Double Gloving | Inner: Nitrile (4 mil / 0.10 mm) - Inspection LayerOuter: Nitrile (Extended Cuff, 5-8 mil) - Sacrificial LayerStandard: ASTM D6978 (Chemo-rated) or EN 374.[1] |
| Eye/Face | Chemical Goggles | ANSI Z87.1 compliant.[1][3] Safety glasses are insufficient for fine powders due to gap exposure. |
| Body | Disposable Lab Coat | Tyvek® or polypropylene (low-linting).[1][3] Must have elastic cuffs to seal over gloves.[2] |
| Footwear | Closed-toe / Shoe Covers | Impervious material.[1][3] Shoe covers recommended in dedicated weighing rooms.[2] |
Critical Note on Glove Permeation: Halogenated aromatics can degrade latex.[1][3] Nitrile is mandatory. Change outer gloves every 60 minutes or immediately upon visible contamination.[1]
Operational Protocol: The "Safe Loop"
This workflow ensures that the operator is protected before the chemical is accessed and that no contamination leaves the containment zone.[1][3]
Step-by-Step Handling Procedure
Phase 1: Donning (Pre-Entry)
-
Visual Inspection: Check fume hood certification sticker (face velocity must be 80–100 fpm).[3]
-
Hand Hygiene: Wash hands with soap and water; dry thoroughly.[3]
-
Inner Gloves: Don 4-mil nitrile gloves. Inspect for pinholes by trapping air and squeezing.[2]
-
Body Protection: Don Tyvek lab coat.[3] Ensure cuffs extend to wrists.[2]
-
Outer Gloves: Don extended-cuff nitrile gloves over the lab coat cuffs.[1][3] This creates a "shingle effect" where powder falls away from the skin.
-
Eye Protection: Don chemical goggles.
Phase 2: Active Handling (Synthesis/Weighing) [1]
-
Sash Management: Keep hood sash at the indicated "Safe Working Height" (usually 18 inches).[3]
-
Zone Management: Keep the chemical at least 6 inches back from the sash plane.[1]
-
Static Control: Use an anti-static gun or ionizer bar if the powder is "fly-away" (common with fluorinated benzamides).[3]
-
Transfer: Use disposable spatulas. Do not pour from the stock bottle; tap gently to transfer.
Phase 3: Doffing (Exit Strategy)
-
Gross Decon: Wipe outer gloves with a solvent-dampened wipe (ethanol or acetone) inside the hood.[1][3] Dispose of wipe as hazardous waste.[2][3]
-
Outer Glove Removal: Use the "Beak Method" (pinch and pull) to remove outer gloves without touching the outside surface.[3] Dispose in hood waste.
-
Coat Removal: Remove lab coat, rolling it "inside out" to trap any potential dust inside the bundle.[3]
-
Inner Glove Removal: Remove inner gloves last.
-
Wash: Immediately wash hands and forearms with soap and cool water (warm water opens pores).[3]
Visualizing the Safety Logic
The following diagram illustrates the decision-making and operational flow for handling this compound, emphasizing the "Stop/Go" decision points based on engineering control availability.
Figure 1: Operational workflow for handling 3-Chloro-4-ethoxy-5-fluorobenzamide, prioritizing engineering controls for solid powders.
Decontamination & Disposal
Spill Response (Small Scale < 5g)
-
Alert: Notify nearby personnel.
-
PPE: Ensure full Enhanced PPE is worn (including N95 if outside hood).[3]
-
Contain: Cover spill with a solvent-dampened pad (prevents dust generation).[1][3] Do not dry sweep.[1][3]
-
Clean: Wipe area 3 times with ethanol or isopropanol.
-
Verify: Check for visible residue.[3]
Waste Streams
-
Solid Waste: Dispose of contaminated gloves, wipes, and spatulas in "Solid Hazardous Waste (Halogenated)" bins.[1][3]
-
Liquid Waste: Mother liquors or cleaning solvents go to "Halogenated Organic Solvents" .[1][3] Do not mix with acid waste streams (risk of reaction with amide/fluorine groups).[2][3]
References
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance.[3] OSHA 3404-11R.[1][3] Washington, DC: U.S. Department of Labor.[2] Available at: [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1][3] Washington (DC): National Academies Press (US); 2011.[1][2][3] Section 6.C, "Personal Protective Equipment."[2][3] Available at: [Link]
-
European Chemicals Agency (ECHA). Guidance on Information Requirements and Chemical Safety Assessment. Chapter R.8: Characterisation of dose [concentration]-response for human health.[1][2][3] Available at: [Link]
Sources
- 1. 3-Chloro-4-fluorothiobenzamide [webbook.nist.gov]
- 2. PubChemLite - 3-chloro-4-fluorobenzamide (C7H5ClFNO) [pubchemlite.lcsb.uni.lu]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
